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Core Science & Biosynthesis

Exploratory

Oleyoxyethyl Phosphorylcholine (OOPC): Mechanistic Role and Applications in Arachidonic Acid Metabolism

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary Arachidonic acid (AA) metabolism is a cornerstone of cellular signaling,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Arachidonic acid (AA) metabolism is a cornerstone of cellular signaling, driving the eicosanoid cascade responsible for inflammation, immune responses, and cellular homeostasis[1]. The rate-limiting step of this entire network is the mobilization of AA from the sn-2 position of membrane glycerophospholipids—a reaction catalyzed by the Phospholipase A2 (PLA2) enzyme superfamily[2].

Oleyoxyethyl phosphorylcholine (commonly referred to as OOPC or oleoyloxyethyl phosphorylcholine) is a highly specific, lipophilic inhibitor of PLA2[3]. By structurally mimicking the phospholipid substrate, OOPC competitively and irreversibly occupies the hydrophobic active site of PLA2[2]. This upstream blockade effectively silences the release of AA, thereby shutting down downstream cyclooxygenase (COX) and lipoxygenase (LOX) pathways[1]. This whitepaper details the mechanistic role of OOPC, its advanced applications in biomimetic drug design, and provides field-proven, self-validating protocols for its use in experimental biology.

Mechanistic Grounding: The PLA2-Arachidonic Acid Axis

To understand the utility of OOPC, one must map the signaling architecture it disrupts. Under normal physiological conditions, PLA2 cleaves membrane phospholipids to release free AA. This free AA acts both as a diffusible second messenger and as the primary substrate for eicosanoid biosynthesis (prostaglandins, leukotrienes, and thromboxanes)[1].

When OOPC is introduced, it partitions into the lipid bilayer. Because it is a non-hydrolyzable structural analog of natural phospholipids, it acts as a "dead-end" substrate. PLA2 binds OOPC but cannot cleave it, trapping the enzyme in an inactive state and completely halting AA mobilization[2].

G Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 sn-2 cleavage AA Arachidonic Acid (AA) PLA2->AA Catalyzes release OOPC OOPC (Inhibitor) OOPC->PLA2 Blocks active site COX Cyclooxygenases (COX) AA->COX LOX Lipoxygenases (LOX) AA->LOX PG Prostaglandins COX->PG LT Leukotrienes LOX->LT

Diagram 1: OOPC-mediated upstream blockade of the Arachidonic Acid metabolic pathway.

Advanced Applications in Drug Development & Research

Biomimetic "Lure and Kill" Nanoparticles for Toxin Neutralization

Elevated PLA2 activity is a primary driver of pathology in animal envenomation and severe autoimmune disorders. However, administering free PLA2 inhibitors often fails in clinical settings due to rapid systemic clearance and off-target toxicity. To circumvent this, researchers have engineered "Lure and Kill" nanoparticles (L&K-NPs)[3].

These sophisticated cellular nanoparticles (CNPs) utilize a poly(lactic-co-glycolic acid) (PLGA) core wrapped in a red blood cell (RBC) membrane[4]. The membrane is doped with two critical components: melittin (a membrane-active peptide that attracts PLA2) and OOPC[2]. The Causality: Melittin acts as an active decoy, drawing venomous PLA2 away from host cells and onto the nanoparticle. Once the enzyme attacks the nanoparticle membrane, it encounters the embedded OOPC, which permanently neutralizes its active site[2]. This system has demonstrated a 100% survival benefit in lethal envenomation models by completely inhibiting PLA2-induced hemolysis[3].

Electrophysiological Mapping of Ion Channel Modulation

In neurobiology, Gq-coupled receptors (such as M1 muscarinic or NK-1 tachykinin receptors) modulate voltage-gated calcium channels (VGCCs) via a slow, diffusible second messenger pathway[5]. OOPC is the gold-standard tool for isolating this pathway.

Pre-incubating superior cervical ganglion (SCG) neurons with OOPC scavenges endogenous PLA2 activity, preventing the release of AA[6]. By doing so, OOPC abolishes both the enhancement and inhibition of native N-type (CaV2.2) and L-type (CaV1.3) calcium currents typically induced by receptor agonists[6]. This validates that AA—not direct G-protein subunit interaction—is the obligate mediator of this specific channel modulation[5].

Modulating Apoptosis and Tissue Regeneration

Basal AA metabolism provides critical survival and growth signals in various tissues.

  • Endothelial Apoptosis: In human umbilical vein endothelial cells (HUVECs), OOPC-mediated inhibition of AA release starves the cells of survival signals, triggering rapid apoptotic cell death characterized by DNA fragmentation within 16 hours[7].

  • Nerve Regeneration: In cultured adult frog sciatic nerves, local application of OOPC non-toxically inhibits the outgrowth of sensory axons, proving that active PLA2 at the growth cone is an absolute requirement for nerve repair[8].

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure experimental integrity.

Protocol 1: Formulation of OOPC-Doped L&K-NPs

Objective: Create a stable, biomimetic nanoparticle capable of neutralizing environmental PLA2.

  • RBC Membrane Derivation: Subject packed RBCs to hypotonic treatment. Causality: The osmotic shock lyses the cells, allowing the removal of intracellular contents (hemoglobin) via centrifugation, leaving pure RBC "ghost" membranes.

  • Membrane Doping: Mix the purified RBC membranes with OOPC and melittin. Causality: Doping must occur prior to core fusion. Sonication of this mixture forces the lipophilic OOPC and melittin to intercalate uniformly into the lipid bilayer, forming modified vesicles.

  • Core Synthesis: Synthesize PLGA polymeric cores via a standard nanoprecipitation method.

  • Membrane-Core Fusion: Combine the modified vesicles and PLGA cores at a 0.5:1 (membrane protein-to-polymer) weight ratio. Extrude or sonicate the mixture. Causality: The mechanical energy overcomes the thermodynamic barrier, forcing the lipid vesicles to rupture and coat the hydrophobic PLGA cores, stabilizing the construct.

  • Validation (Hemolysis Assay): Incubate the L&K-NPs with venomous PLA2 and fresh RBCs. A successful formulation will yield <5% hemolysis, validating that the OOPC has successfully neutralized the enzyme.

G RBC RBC Membrane Extraction Doping Dope with OOPC & Melittin RBC->Doping Fusion Membrane-Core Fusion (Sonication) Doping->Fusion PLGA PLGA Core Synthesis PLGA->Fusion Assay PLA2 Neutralization Assay Fusion->Assay

Diagram 2: Workflow for formulating OOPC-doped Lure-and-Kill Nanoparticles (L&K-NPs).

Protocol 2: Electrophysiological Isolation of the AA Pathway

Objective: Validate if a receptor's modulation of an ion channel is AA-dependent.

  • Cell Preparation: Culture SCG neurons or transfect HEK293 cells with the target receptor (e.g., M1R) and channel (e.g., CaV2.2).

  • OOPC Preparation: Dissolve OOPC in 100% ethanol to create a stock solution. Dilute into the external recording solution to a final concentration of 50–100 µM. Causality: The final ethanol concentration must be strictly <0.1% to prevent solvent-induced membrane fluidization, which causes artifactual channel gating.

  • Pre-incubation: Incubate cells in the OOPC solution for exactly 30 minutes prior to patch-clamping. Causality: OOPC is highly lipophilic; it requires time to fully partition into the plasma membrane and block resting cPLA2 activity before the agonist is applied.

  • Data Acquisition: Establish whole-cell configuration. Apply the receptor agonist (e.g., Oxotremorine-M).

  • Validation: If the standard agonist-induced current modulation (enhancement or inhibition) is abolished compared to vehicle controls, the pathway is definitively AA-dependent.

Quantitative Data Summary

The following table synthesizes the pharmacological efficacy of OOPC across distinct biological models, providing benchmark concentrations for experimental design.

Biological ModelTarget EnzymeOOPC Concentration / DoseObserved Pharmacological EffectReference
L&K Nanoparticles Venomous PLA2Formulated in PLGA shellComplete inhibition of PLA2-induced hemolysis; 100% survival in lethal envenomation models.[3],[2]
SCG Neurons / HEK293 cPLA2 (M1R pathway)50 - 100 µMAbolished muscarinic/tachykinin-induced slow pathway modulation of N-type/L-type Ca2+ currents.[6],[5]
HUVEC Cells Endothelial PLA2~10 - 50 µMBlocked AA release; promoted apoptotic cell death and DNA fragmentation within 16 hours.[7]
Frog Sciatic Nerve Axonal sPLA2Low micromolarNon-toxic inhibition of sensory axon regeneration (outgrowth rate reduced from 0.6-0.9 mm/day).[8]
Manduca sexta (Insect) Salivary Gland PLA2≥ 100 µMReduced PLA2 activity to <50% of control values; disrupted eicosanoid-mediated immunity.[9]

References

  • A Biomimetic Nanoparticle to 'Lure and Kill' Phospholipase A2. nsf.gov.[Link]

  • US7829535B2 - Methods for bone treatment by modulating an arachidonic acid metabolic or signaling p
  • Orientation of palmitoylated CaVβ2a relative to CaV2.2 is critical for slow pathway modulation of N-type Ca2+ current by tachykinin receptor activation. nih.gov.[Link]

  • Signaling molecules in regenerating Hydra. researchgate.net.[Link]

  • Modulation of CaV1.3b L-type calcium channels by M1 muscarinic receptors varies with CaVβ subunit expression. nih.gov.[Link]

  • A Biomimetic Nanoparticle to "Lure and Kill" Phospholipase A2 - PubMed. nih.gov.[Link]

  • Inhibitors of phospholipase promote apoptosis of human endothelial cells - PubMed. nih.gov.[Link]

  • Phospholipase A2 activity is required for regeneration of sensory axons in cultured adult sciatic nerves. scite.ai.[Link]

  • Phospholipase A2 in Salivary Glands Isolated from Tobacco Hornworms, Manduca sexta. unl.edu.[Link]

Sources

Foundational

In Vivo Identification and Pharmacokinetic Profiling of Oleyloxyethyl Phosphorylcholine (OOPC) Metabolites

Executive Summary Oleyloxyethyl phosphorylcholine (OOPC; CAS 84601-19-4) is a synthetic ether-lipid analog and a highly potent, site-specific inhibitor of secreted phospholipase A2 (sPLA2), exhibiting an[1]. Because OOPC...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oleyloxyethyl phosphorylcholine (OOPC; CAS 84601-19-4) is a synthetic ether-lipid analog and a highly potent, site-specific inhibitor of secreted phospholipase A2 (sPLA2), exhibiting an[1]. Because OOPC replaces the canonical sn-2 ester bond with an ethylene glycol linker, it acts as a competitive inhibitor rather than a substrate for sPLA2.

Recently, OOPC has gained significant traction in advanced therapeutic applications. It is a critical component in biomimetic designed to neutralize venomous PLA2 in vivo[2],[3]. Venomous PLA2 is known to induce severe intravascular hemolysis and lethality; however, integrating OOPC into nanoparticle structures effectively inhibits this hemolysis and confers significant survival benefits[3]. Furthermore, OOPC has been utilized to modify red blood cell membranes as an to reduce toxin-induced hemolysis[4]. As OOPC transitions from a [5] into systemic in vivo applications, rigorously identifying its downstream metabolites is critical for establishing its pharmacokinetic (PK) and safety profiles.

Mechanistic Grounding: OOPC Structure & Predicted Biotransformations

To design an effective analytical workflow, we must first understand the causality behind OOPC's structural degradation. OOPC (1-O-9Z-octadecenylethyleneglycol-2-O-phosphorylcholine) is specifically engineered to resist sPLA2. However, when administered systemically, it is subjected to other endogenous lipid-metabolizing enzymes.

The primary predicted in vivo biotransformation pathways include:

  • Phospholipase C (PLC) Cleavage: Hydrolysis of the glycerophosphate bond, yielding the highly lipophilic oleyloxyethanol and releasing the water-soluble phosphocholine headgroup into systemic circulation.

  • Phospholipase D (PLD) Cleavage: Cleavage of the terminal choline moiety, producing oleyloxyethyl phosphate, a negatively charged intermediate.

  • Cytochrome P450 (CYP450) Oxidation: Hepatic ω-oxidation of the hydrophobic oleyl chain, leading to terminal carboxylic acid derivatives (ω-carboxy-OOPC). This increases the molecule's hydrophilicity, facilitating renal clearance.

OOPC_Metabolism OOPC Oleyloxyethyl Phosphorylcholine (Parent Drug) PLC Phospholipase C Cleavage OOPC->PLC Headgroup PLD Phospholipase D Cleavage OOPC->PLD Headgroup CYP450 CYP450 ω-Oxidation OOPC->CYP450 Oleyl Chain Metab1 Oleyloxyethanol (Loss of Phosphocholine) PLC->Metab1 Metab2 Oleyloxyethyl Phosphate (Loss of Choline) PLD->Metab2 Metab3 ω-Carboxy-OOPC (Chain Oxidation) CYP450->Metab3

Predicted in vivo biotransformation pathways of OOPC.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every step of the extraction and analysis must be internally controlled. The following protocols utilize a non-endogenous internal standard (IS) to account for extraction recovery variations and matrix-induced ion suppression.

Step 1: In Vivo Administration & Pharmacokinetic Sampling
  • Dosing: Administer OOPC (e.g., 2.5 mg/kg) via intravenous (IV) tail vein injection in murine models.

  • Sampling: Collect 100 µL of whole blood into K2-EDTA tubes at predetermined time intervals (0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Isolation: Centrifuge the blood at 2,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a cryovial and immediately snap-freeze in liquid nitrogen to halt ex vivo enzymatic degradation.

Step 2: Biphasic Lipid Extraction (Modified Bligh-Dyer)

Causality Note: OOPC is highly amphiphilic. A modified Bligh-Dyer extraction (Chloroform/Methanol/Water) is required to quantitatively partition the hydrophobic parent drug into the organic layer while precipitating plasma proteins.

  • Spiking: Aliquot 50 µL of thawed plasma into a glass vial. Add 10 µL of Internal Standard (PC 17:0/0:0, 1 µg/mL in methanol) before adding extraction solvents to validate the entire recovery process.

  • Solvent Addition: Add 190 µL of Methanol and 380 µL of Chloroform. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 120 µL of LC-MS grade Water. Vortex for 30 seconds, then centrifuge at 3,000 × g for 10 minutes at 4°C to resolve the biphasic layers.

  • Recovery & Reconstitution: Carefully extract the lower organic (chloroform) layer using a glass Hamilton syringe. Evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of Isopropanol/Methanol (1:1, v/v).

Step 3: UHPLC-MS/MS Analytical Workflow
  • Chromatography: Inject 5 µL of the reconstituted sample onto a Reversed-Phase C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm) maintained at 45°C.

  • Mobile Phases:

    • Phase A: Acetonitrile/Water (60:40) containing 10 mM ammonium formate and 0.1% formic acid.

    • Phase B: Isopropanol/Acetonitrile (90:10) containing 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: Run a step gradient from 30% B to 95% B over 12 minutes to elute polar metabolites early, while flushing the highly retained hydrophobic parent lipid at high organic concentrations.

LCMS_Workflow Dosing In Vivo Dosing (IV Administration) Sampling Plasma/Tissue Sampling Dosing->Sampling Timecourse Extraction Lipid Extraction (Modified Bligh-Dyer) Sampling->Extraction + Internal Std LC RP-UHPLC Separation Extraction->LC Organic Phase MS ESI+ MS/MS (MRM Mode) LC->MS Eluent Analysis Metabolite ID & PK Profiling MS->Analysis Data

Self-validating LC-MS/MS experimental workflow for OOPC metabolite profiling.

Data Presentation & Structural Elucidation

Because the phosphocholine headgroup of OOPC contains a quaternary amine, it carries a permanent positive charge. This makes Positive Electrospray Ionization (ESI+) extremely sensitive for the parent compound and any metabolites retaining the headgroup. Under Collision-Induced Dissociation (CID), these species will yield a highly diagnostic product ion at m/z 184.1 (the phosphocholine fragment).

Conversely, metabolites that have lost the choline moiety (e.g., Oleyloxyethyl Phosphate) must be analyzed in ESI- (negative mode) to detect the deprotonated phosphate group.

Table 1: Quantitative MRM Transitions for OOPC and Putative Metabolites
AnalytePutative FormulaIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
OOPC (Parent) C25H52NO5PESI+478.4 [M+H]+184.128
PC(17:0/0:0) (IS) C25H52NO7PESI+510.4 [M+H]+184.128
Oleyloxyethanol (Metab 1) C20H40O2ESI+313.3[M+H]+295.315
Oleyloxyethyl Phosphate (Metab 2) C20H41O5PESI-391.2 [M-H]-78.935
ω-Carboxy-OOPC (Metab 3) C25H50NO7PESI+508.4 [M+H]+184.130

Note: The collision energies provided are optimized for a standard Triple Quadrupole (QqQ) mass spectrometer. The m/z 184.1 product ion is the primary quantifier for all intact phosphocholine species.

Conclusion & Pharmacokinetic Implications

The successful identification of OOPC metabolites relies on a deep understanding of its chemical structure and vulnerability to non-sPLA2 enzymatic pathways. By utilizing a modified Bligh-Dyer extraction paired with polarity-switching UHPLC-MS/MS, researchers can accurately map the pharmacokinetic clearance of OOPC. Understanding whether OOPC is cleared primarily via hepatic CYP450 oxidation or systemic PLC/PLD hydrolysis is a mandatory milestone for translating "Lure and Kill" nanoparticles and other OOPC-based therapeutics from preclinical models to clinical viability.

References

  • Title: COMMUNICATION A Biomimetic Nanoparticle to 'Lure and Kill' Phospholipase A2. Source: nsf.gov. URL: [Link]

  • Title: A Biomimetic Nanoparticle to "Lure and Kill" Phospholipase A2 - PubMed. Source: nih.gov. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Solubilization and Stabilization of Membrane Proteins Using Oleyoxyethyl Phosphorylcholine (OOPC)

Introduction & Mechanistic Rationale The extraction and solubilization of integral membrane proteins (MPs) from native lipid bilayers remains one of the most significant bottlenecks in structural biology and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The extraction and solubilization of integral membrane proteins (MPs) from native lipid bilayers remains one of the most significant bottlenecks in structural biology and drug discovery. Traditional detergents—such as Dodecyl Maltoside (DDM) or Dodecylphosphocholine (DPC)—operate purely on the thermodynamic principles of micellization. However, this brute-force physical extraction ignores the biochemical reality of the cell membrane: the presence of endogenous lipases.

Mechanical lysis and detergent addition hyperactivate endogenous Phospholipase A2 (PLA2), which rapidly hydrolyzes native phospholipids. This enzymatic degradation strips the target membrane protein of its essential annular lipid shell, leading to conformational collapse and aggregation.

Oleyoxyethyl phosphorylcholine (OOPC) represents a paradigm shift in membrane protein biochemistry. Structurally, it is an amphiphilic surfactant featuring a zwitterionic phosphorylcholine headgroup and an unsaturated oleyl (C18:1) tail. Crucially, OOPC is a well-documented, potent, and site-specific[1]. By utilizing OOPC as the primary solubilization agent, researchers achieve a highly synergistic dual-action effect: biomimetic micellization coupled with simultaneous enzymatic inhibition of PLA2[2].

The OOPC Advantage: Causality in Detergent Selection

As a Senior Application Scientist, I strongly advocate moving away from generic detergent screening and toward rational, biochemically informed detergent selection. The use of OOPC is driven by three causal mechanisms:

  • Biomimetic Fluidity via the Oleyl Tail : Unlike the rigid, saturated C12 tails of DPC or DDM, the C18:1 oleyl tail of OOPC contains a cis-double bond. Causality: This kink prevents tight, rigid packing within the micelle, mimicking the lateral pressure profile and fluidity of a native eukaryotic membrane. This is critical for mechanosensitive channels and dynamic GPCRs.

  • Zwitterionic Neutrality : The phosphorylcholine headgroup maintains a net-neutral charge across a wide physiological pH range. Causality: This prevents artifactual charge-charge interactions with the protein's extramembrane domains, which often cause precipitation in ionic detergents.

  • Annular Lipid Preservation : Causality: By actively blocking the PLA2 active site during the highly disruptive lysis phase[1], OOPC prevents the degradation of the protein's native lipid annulus. The target protein is extracted not as a naked polypeptide, but as an intact protein-lipid-detergent complex.

Comparative Detergent Profiling

To contextualize OOPC within the broader landscape of membrane protein biochemistry, the following table summarizes its quantitative and qualitative advantages over industry-standard detergents.

DetergentHeadgroupHydrophobic TailPLA2 InhibitionAnnular Lipid RetentionPrimary Application Profile
OOPC PhosphorylcholineOleyl (C18:1, unsaturated)High Excellent Fragile MPs, lipid-dependent enzymes, GPCRs
DPC PhosphorylcholineDodecyl (C12:0, saturated)NonePoorNMR studies of highly robust, small MPs
DDM MaltosideDodecyl (C12:0, saturated)NoneModerateGeneral MP purification, Cryo-EM
Triton X-100 PolyoxyethyleneOctylphenyl (aromatic)NonePoorHarsh membrane extraction, cell lysis

Workflow Visualization

The following diagram illustrates the dual-action pathway of OOPC during the solubilization of a native cell membrane.

Workflow A Native Cell Membrane (Membrane Proteins + Lipids + Endogenous PLA2) B Addition of OOPC Detergent (Oleyoxyethyl Phosphorylcholine) A->B split B->split C Micellization & Extraction (Biomimetic Fluidity via Oleyl Tail) split->C Physical Action D Enzymatic Inhibition (OOPC blocks PLA2 active site) split->D Biochemical Action E Stabilized Protein-Detergent Complex (Intact Annular Lipids Preserved) C->E D->E Prevents lipid degradation

Figure 1: Dual-action mechanism of OOPC in MP solubilization and lipid preservation.

Experimental Protocol: A Self-Validating Solubilization System

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Analytical checkpoints are embedded at critical junctures to verify the success of the preceding step before committing to downstream purification.

Phase 1: Membrane Preparation and Solubilization Screening

Note: All steps must be performed at 4°C to minimize basal protease activity.

Step 1: Membrane Resuspension Resuspend the isolated membrane pellet in Solubilization Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 10% Glycerol, and protease inhibitor cocktail) to a final total protein concentration of 5 mg/mL (determined via BCA assay).

Step 2: OOPC Titration (The Critical Variable) Do not assume a universal detergent-to-protein ratio (DPR). Set up a titration gradient adding OOPC stock solution to achieve final concentrations of 0.1%, 0.5%, 1.0%, and 2.0% (w/v).

  • Causality: Determining the optimal DPR is critical. Too low yields incomplete extraction; too high forces the OOPC micelles to outcompete and strip the annular lipids despite PLA2 inhibition. Incubate with gentle end-over-end rotation for 2 hours.

Step 3: Ultracentrifugation & Checkpoint 1 Centrifuge the samples at 100,000 × g for 45 minutes. Carefully separate the supernatant (solubilized fraction) from the pellet (insoluble debris).

  • Self-Validation Checkpoint 1 (Extraction Efficiency): Run equal volumetric equivalents of the pellet and supernatant on an SDS-PAGE gel followed by a quantitative Western Blot against your target protein. Select the lowest OOPC concentration that yields >85% of the target protein signal in the supernatant.

Phase 2: Purification and Complex Isolation

Step 4: Affinity Chromatography (e.g., IMAC) Load the optimized supernatant onto a Ni-NTA resin pre-equilibrated with Wash Buffer.

  • Causality: It is imperative to maintain OOPC at 2–3× its Critical Micelle Concentration (CMC) in all subsequent Wash and Elution buffers. Dropping below the CMC will cause the protein-detergent complex (PDC) to thermodynamically dissociate, leading to immediate precipitation of the hydrophobic transmembrane domains.

Step 5: Size Exclusion Chromatography (SEC) & Checkpoint 2 Concentrate the IMAC eluate and inject it onto a Superdex 200 Increase column equilibrated with SEC Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 2× CMC OOPC).

  • Self-Validation Checkpoint 2 (Conformational Integrity): Analyze the SEC chromatogram. A successful, native-like solubilization will present as a sharp, symmetrical Gaussian peak. Asymmetry, peak shouldering, or a massive void volume peak indicates aggregation—a diagnostic sign of lipid stripping or under-solubilization.

  • Self-Validation Checkpoint 3 (Lipid Preservation): Extract the lipids from the SEC peak fraction using a Folch extraction (Chloroform:Methanol) and analyze via Thin-Layer Chromatography (TLC). The presence of endogenous phosphatidylcholine and phosphatidylethanolamine validates the PLA2-inhibitory action of OOPC.

References

  • Zhang, Q., Fang, R. H., Gao, W., & Zhang, L. (2020). A Biomimetic Nanoparticle to "Lure and Kill" Phospholipase A2. Angewandte Chemie International Edition, 59(26), 10461-10465. URL:[Link][1]

  • De Petrocellis, L., Di Marzo, V., Gianfrani, C., & Minei, R. (1993). Arachidonic acid, protein kinase C activators and bud formation in Hydra vulgaris. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 105(2), 219-224. URL:[Link][2]

Sources

Application

Application Note: Oleyloxyethyl Phosphorylcholine (OOPC) in Biomimetic "Lure-and-Kill" Targeted Drug Delivery Systems

Executive Summary & Introduction Oleyloxyethyl phosphorylcholine (OOPC) has historically been utilized as a standard biochemical reagent for inhibiting secretory phospholipase A2 (sPLA2). However, recent innovations in n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

Oleyloxyethyl phosphorylcholine (OOPC) has historically been utilized as a standard biochemical reagent for inhibiting secretory phospholipase A2 (sPLA2). However, recent innovations in nanomedicine have repurposed OOPC as a foundational building block in advanced targeted drug delivery systems. By integrating OOPC into Cellular Nanoparticles (CNPs)—specifically red blood cell (RBC) membrane-coated polymer cores—researchers have engineered sophisticated1[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, focusing instead on the thermodynamic and mechanistic causality that dictates successful L&K-NP formulation. This document provides a self-validating framework for synthesizing OOPC-doped biomimetic nanoparticles designed to neutralize pore-forming toxins and manage acute inflammatory cascades.

Mechanistic Principles: The "Lure-and-Kill" Strategy

Traditional decoy nanoparticles act as passive sponges; they absorb toxins but remain vulnerable to enzymatic degradation by lipases like sPLA2. The strategic integration of OOPC transforms these passive decoys into active, self-preserving neutralizing agents[2].

The mechanism relies on two synergistic components embedded within an RBC membrane shell:

  • The Lure (Melittin): Melittin, a pore-forming peptide, spontaneously inserts into the RBC membrane shell. It alters local lipid packing, acting as a highly specific attractant that actively draws sPLA2 enzymes to the nanoparticle surface[1].

  • The Kill (OOPC): Once sPLA2 binds to the membrane and attempts to hydrolyze the lipid bilayer, it encounters OOPC. As a lipophilic structural analog of natural phospholipids, OOPC competitively binds the catalytic site of sPLA2, permanently neutralizing its enzymatic activity and preserving the integrity of the nanoparticle carrier[1].

G PLA2 sPLA2 Toxin Melittin Melittin (Attractant) in RBC Membrane PLA2->Melittin Attracted by OOPC OOPC (Inhibitor) in RBC Membrane Melittin->OOPC Toxin binds membrane Neutralized Neutralized sPLA2 (No Hemolysis) OOPC->Neutralized Catalytic site inhibited

Caption: Lure-and-Kill Mechanism of OOPC-Doped Biomimetic Nanoparticles.

Physicochemical & Pharmacological Properties of OOPC

To ensure reproducible formulation, it is critical to understand the baseline physicochemical parameters of OOPC. The amphiphilic nature of OOPC allows it to seamlessly integrate into the hydrophobic core of the RBC lipid bilayer while exposing its phosphorylcholine headgroup to the aqueous environment.

Property / ParameterValue / Description
Chemical Name 1-O-9Z-octadecenylethyleneglycol-2-O-phosphorylcholine
CAS Number 3[3]
Molecular Formula C25H52NO5P
Molecular Weight 477.7 g/mol
Primary Target Secretory Phospholipase A2 (sPLA2)
IC50 (Porcine Pancreatic PLA2) 3[3]
IC50 (General PLA2) 4[4]
Solubility ≤16 mg/mL in DMSO; 15 mg/mL in Ethanol

Experimental Protocols: Formulation of OOPC-Doped L&K-NPs

G RBC Whole Blood RBCs Hypo Hypotonic Lysis (0.25X PBS) RBC->Hypo Ghosts Empty RBC Ghosts Hypo->Ghosts Hemoglobin release Doping Add OOPC & Melittin + Bath Sonication Ghosts->Doping Vesicles OOPC-Modified RBC Vesicles Doping->Vesicles Lipid insertion Coating Co-Sonication Coating (0.5:1 Protein:PLGA) Vesicles->Coating PLGA PLGA Polymeric Cores PLGA->Coating LKNP L&K-NPs (Core-Shell Structure) Coating->LKNP Thermodynamic wrapping

Caption: Step-by-step formulation workflow of OOPC-doped L&K-NPs.

Protocol A: Preparation of OOPC-Modified RBC Vesicles
  • RBC Ghost Derivation: Collect whole blood in EDTA-coated tubes. Centrifuge at 800 × g for 5 min at 4°C to isolate RBCs. Wash the pellet three times with cold 1X PBS.

  • Hypotonic Lysis: Resuspend the RBC pellet in 0.25X PBS (hypotonic solution) and incubate on ice for 30 min. Centrifuge at 8,000 × g for 5 min to pellet the RBC ghosts.

    • Causality: The osmotic pressure differential forces water into the RBCs, causing them to swell and rupture. This releases intracellular hemoglobin while preserving the plasma membrane's complex array of immunomodulatory proteins (e.g., CD47), which are essential for the nanoparticle's immune evasion capabilities in vivo[1].

  • OOPC and Melittin Incorporation: Dissolve OOPC in ethanol (stock 10 mg/mL) and melittin in molecular-grade water. Add OOPC and melittin to the RBC ghosts at your empirically optimized molar ratios.

  • Vesicle Formation: Sonicate the mixture in a bath sonicator for 10 min at 4°C.

    • Causality: Sonication provides the mechanical energy required to fragment the large, irregular RBC ghosts into uniform, nanoscale OOPC-modified RBC vesicles. Simultaneously, the energy facilitates the spontaneous thermodynamic insertion of the lipophilic OOPC into the lipid bilayer.

Protocol B: Synthesis of L&K-NPs (Polymeric Core-Shell Assembly)
  • PLGA Core Preparation: Dissolve Poly(lactic-co-glycolic acid) (PLGA) in an organic solvent (e.g., acetone). Add this solution dropwise to an aqueous phase under continuous magnetic stirring to form PLGA cores via nanoprecipitation. Evaporate the solvent completely overnight.

    • Causality: Nanoprecipitation allows the hydrophobic PLGA polymer chains to rapidly aggregate into uniform nanoscale spherical cores. These cores act as the structural scaffold, preventing the flexible RBC membrane from collapsing and ensuring a consistent size distribution for optimal pharmacokinetics[1].

  • Membrane Coating: Mix the modified RBC vesicles (from Protocol A) with the PLGA cores at a membrane protein-to-PLGA weight ratio of 0.5:1[1].

  • Co-Sonication: Sonicate the mixture using a probe sonicator (100W, 2 min) in an ice bath.

    • Causality: Ultrasonic energy temporarily destabilizes the RBC-OOPC vesicles. Because the PLGA cores are highly hydrophobic, the amphiphilic lipid bilayer thermodynamically favors wrapping around the PLGA surface to minimize the system's interfacial free energy, spontaneously forming stable, core-shell L&K-NPs[1].

Protocol C: In Vitro sPLA2 Neutralization Assay (Self-Validating System)

To guarantee the scientific integrity of the synthesized batch, the formulation must be validated through a closed-loop hemolysis assay before proceeding to in vivo models.

  • Incubation: Incubate the formulated L&K-NPs with a known cytotoxic concentration of sPLA2 (e.g., from bee venom) for 30 min at 37°C.

  • Hemolysis Readout: Add intact, fresh RBCs (2% v/v) to the mixture and incubate for an additional 1 hour at 37°C. Centrifuge the samples at 1,000 × g for 5 min and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Self-Validation & Troubleshooting:

    • Positive Control (Free sPLA2 + RBCs): Must show ~100% hemolysis, confirming toxin viability.

    • Negative Control (PBS + RBCs): Must show ~0% hemolysis, confirming baseline RBC stability.

    • Experimental Group (L&K-NPs + sPLA2 + RBCs): Will only show baseline absorbance if the OOPC was successfully incorporated and the sPLA2 was neutralized. If hemolysis >10% is observed, it immediately dictates a failure in the formulation (e.g., insufficient OOPC doping or incomplete membrane coating), prompting a recalibration of the OOPC:PLGA ratio.

References

  • Oleyloxyethyl Phosphorylcholine (CAS Number: 84601-19-4)
  • Oleyloxyethyl Phosphorylcholine | PLA2 inhibitor - Hello Bio Source: Hello Bio URL
  • Source: National Science Foundation (NSF)
  • Research Advances of Cellular Nanoparticles as Multiplex Countermeasures Source: ACS Nano URL

Sources

Method

Application Note: Oleyloxyethyl Phosphorylcholine (OOPC) as a Bioactive Surfactant in Biochemical Assays

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Mechanistic Rationale In biochemical assays and nano...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

In biochemical assays and nanomedicine formulation, the choice of surfactant dictates not only the physical stability of the system but also its biological interactivity. Oleyloxyethyl phosphorylcholine (OOPC) is a specialized, amphiphilic lipid analog that functions as both a structural surfactant and a highly potent, site-specific inhibitor of secreted Phospholipase A2 (sPLA2)[1].

Unlike traditional non-ionic detergents (e.g., Triton X-100 or Tween 80) that indiscriminately solubilize membranes and denature proteins, OOPC features a phosphorylcholine headgroup and an oleyl tail. This structural homology to endogenous phosphatidylcholine allows it to intercalate seamlessly into lipid bilayers, liposomes, and cellular nanosponges[2].

Mechanistically, OOPC acts as a "Trojan Horse" surfactant. When integrated into biomimetic membranes, it stabilizes the lipid phase. However, when targeted by sPLA2—an enzyme implicated in severe inflammatory diseases and venom toxicity—OOPC occupies the enzyme's hydrophobic active site, irreversibly blocking the cleavage of the sn-2 ester bond of natural phospholipids and halting the arachidonic acid inflammatory cascade[3][4]. This dual utility has pioneered the development of "Lure and Kill" biomimetic nanoparticles[5].

G PLA2 Secreted PLA2 (Target Enzyme) OOPC OOPC Surfactant (Inhibitor) PLA2->OOPC Attacks lipid analog Melittin Melittin (Attractant) Melittin->PLA2 Lures to membrane Complex Neutralized PLA2 (Enzyme-Inhibitor Complex) OOPC->Complex Irreversible binding RBC RBC Membrane Shell (Biomimetic Carrier) RBC->Melittin Doped with RBC->OOPC Doped with

Mechanism of OOPC in biomimetic "Lure and Kill" nanoparticles for PLA2 neutralization.

Physicochemical Profiling & Quantitative Data

To successfully utilize OOPC as a surfactant, formulation scientists must account for its physical properties. Because it forms micelles in aqueous solutions, keeping concentrations optimized relative to the Critical Micelle Concentration (CMC) is vital for assay reproducibility[6].

Table 1: Physicochemical Properties of OOPC

ParameterSpecification / ValueCausality in Experimental Design
Chemical Formula C₂₅H₅₂NO₅PAmphiphilic structure drives self-assembly into micelles/vesicles.
Molecular Weight 477.7 g/mol Used to calculate precise molarity for stoichiometric enzyme inhibition.
CAS Number 84601-19-4 / 96720-06-8Essential for sourcing high-purity (≥98%) reagents[1][7].
IC₅₀ (Porcine PLA2) 6.2 µMDefines the baseline concentration required for 50% target neutralization[7].
Solubility Ethanol (15 mg/ml), PBS (25 mg/ml)High aqueous solubility in PBS allows direct integration into physiological buffers without harsh organic co-solvents[1].
Storage -20°C (Lyophilized or Solution)Prevents spontaneous hydrolysis of the phosphorylcholine headgroup[2].

Protocol 1: Formulation of OOPC-Doped Biomimetic Nanoparticles

This protocol details the integration of OOPC into red blood cell (RBC) ghost membranes to create a "Lure and Kill" nanoparticle (L&K-NP) system. The causality of this design relies on melittin attracting the PLA2 enzyme, while the OOPC surfactant neutralizes it upon contact[5][8].

Step-by-Step Methodology
  • RBC Ghost Preparation:

    • Harvest RBCs from whole blood via centrifugation (800 × g, 5 min).

    • Subject the RBCs to hypotonic treatment using 0.25X PBS to induce osmotic lysis. Centrifuge at 10,000 × g to collect the emptied RBC membranes (ghosts).

    • Causality: Hypotonic lysis removes intracellular hemoglobin, leaving a pure lipid-protein bilayer ideal for surfactant doping.

  • OOPC and Melittin Integration:

    • Resuspend RBC ghosts in 1X PBS. Add OOPC (dissolved in trace ethanol) to a final concentration of 100 µM, and melittin at a 1:10 molar ratio to OOPC.

    • Sonicate the mixture in a bath sonicator for 10 minutes at 4°C.

    • Causality: Sonication provides the thermodynamic energy required for the amphiphilic OOPC molecules to overcome the hydration barrier and intercalate into the RBC lipid bilayer.

  • PLGA Core Synthesis:

    • Prepare poly(lactic-co-glycolic acid) (PLGA) cores via standard nanoprecipitation (dissolve PLGA in acetone, add dropwise to water, and evaporate the solvent).

  • Vesicle Fusion (Extrusion):

    • Mix the OOPC-doped RBC vesicles with the PLGA cores at a 0.5:1 (membrane protein-to-polymer) weight ratio.

    • Extrude the mixture sequentially through 400 nm and 200 nm polycarbonate porous membranes using a mini-extruder.

    • Causality: The mechanical shear force of extrusion disrupts the RBC vesicles, forcing them to thermodynamically reassemble around the hydrophobic PLGA cores, creating a stable core-shell nanostructure.

Self-Validating Checkpoint: Measure the hydrodynamic diameter and zeta potential via Dynamic Light Scattering (DLS). A successful coating shifts the highly negative zeta potential of bare PLGA (approx. -45 mV) to a less negative value characteristic of RBC membranes (approx. -15 mV). If the potential remains unchanged, the OOPC-RBC vesicles failed to fuse, indicating insufficient extrusion force or incorrect lipid-to-polymer ratios.

Workflow Step1 1. RBC Ghost Preparation Step2 2. OOPC/Melittin Integration (Sonication) Step1->Step2 Step4 4. Membrane Coating (Extrusion) Step2->Step4 Vesicle fusion Step3 3. PLGA Core Synthesis Step3->Step4 Step5 5. Assay Validation (PLA2 Activity) Step4->Step5

Step-by-step workflow for formulating OOPC-doped biomimetic nanoparticles.

Protocol 2: In Vitro PLA2 Inhibition Assay Using OOPC Micelles

When testing PLA2 activity in biological fluids (e.g., bronchoalveolar lavage fluid or condition medium from stimulated cells), OOPC can be used directly as a micellar surfactant to selectively inhibit sPLA2 without disrupting other lipid-dependent enzymes[9].

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of OOPC in 100% ethanol. Store at -20°C[7].

    • Dilute the stock in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 7.4) to a working concentration of 20 µM[9]. Ensure the solution is equilibrated to room temperature and free of precipitates[2].

  • Enzyme Incubation:

    • Add 10 µL of the biological sample (containing unknown PLA2 concentrations) to a 96-well black microplate.

    • Add 40 µL of the 20 µM OOPC micellar solution to the treatment wells. Add 40 µL of assay buffer to the positive control wells.

    • Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation allows the OOPC micelles to interact with the PLA2 enzymes, enabling the oleyl tail to enter the hydrophobic channel and the phosphorylcholine head to lock into the active site.

  • Fluorometric Substrate Addition:

    • Add 50 µL of a fluorogenic PLA2 substrate (e.g., Red/Green BODIPY PC-A2) to all wells.

    • Read fluorescence continuously at 10-minute intervals for 120 minutes (Ex/Em depending on the specific BODIPY dye used)[9].

Self-Validating Checkpoint: Run a parallel control using a non-inhibitory surfactant (e.g., standard DPPC liposomes) at the same molarity. If fluorescence decreases in the DPPC well, the effect is due to generalized micellar quenching (an optical artifact). If fluorescence only decreases in the OOPC well, it confirms specific competitive inhibition of the PLA2 active site by the OOPC molecule.

References

  • (Z)-Oleyloxyethyl phosphorylcholine | sPLA2 Inhibitor | MedChemExpress - medchemexpress.com - 10

  • Oleyloxyethyl Phosphorylcholine (CAS Number: 84601-19-4) | Cayman Chemical - caymanchem.com - 1

  • A Biomimetic Nanoparticle to 'Lure and Kill' Phospholipase A2 - nsf.gov - 5

  • Enzo Life Sciences Oleyloxyethyl phosphorylcholine (10mg). CAS: 96720-06-8 | Fisher Scientific - fishersci.com - 7

  • CAS 84601-19-4 Oleyloxyethyl Phosphorylcholine - Nanozymes / Alfa Chemistry - alfachemic.com - 2

  • Smart Multifunctional Polymer Systems as Alternatives or Supplements of Antibiotics To Overcome Bacterial Resistance | Biomacromolecules - acs.org - 8

  • Stimulated Bronchial Epithelial Cells Release Bioactive Lysophosphatidylcholine 16:0, 18:0, and 18:1 - nih.gov - 9

  • Methods for bone treatment by modulating an arachidonic acid metabolic or signaling pathway - google.com (Patents) - 3

  • REGULATION OF VOLTAGE-GATED Ca2+ CHANNELS BY LIPIDS - nih.gov - 4

  • Oleyloxyethyl Phosphorylcholine - PLA2 Inhibitor for Research - apexbt.com - 6

Sources

Application

oleyoxyethyl phosphorylcholine mass spectrometry (LC-MS/MS) detection protocol

Application Note: Quantitative Profiling of Oleoyloxyethyl Phosphorylcholine (OPC) in Biological Matrices via High-Performance LC-MS/MS Introduction & Mechanistic Context Oleoyloxyethyl phosphorylcholine (OPC; CAS: 84601...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Quantitative Profiling of Oleoyloxyethyl Phosphorylcholine (OPC) in Biological Matrices via High-Performance LC-MS/MS

Introduction & Mechanistic Context

Oleoyloxyethyl phosphorylcholine (OPC; CAS: 84601-19-4) is a synthetic alkylphosphocholine analog widely utilized as a site-specific inhibitor of phospholipase A2 (PLA2) [1]. By competitively inhibiting PLA2, OPC prevents the hydrolysis of membrane phospholipids at the sn-2 position, thereby halting the release of arachidonic acid (AA). This blockade downstream modulates eicosanoid synthesis (prostaglandins, leukotrienes) and regulates CaV1.3 L-type calcium channel activity, making OPC a critical tool in inflammatory and neurobiological research [2].

Due to its potent biological activity and structural similarity to therapeutic alkylphosphocholines (like the anti-leishmanial drug miltefosine), accurate quantification of OPC in biological matrices (plasma, tissue) is essential for target-site pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

PLA2_Pathway PL Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) PL->PLA2 Substrate AA Arachidonic Acid (AA) PLA2->AA sn-2 Hydrolysis OPC Oleoyloxyethyl Phosphorylcholine (OPC) OPC->PLA2 Competitive Inhibition Eicos Eicosanoids (Inflammatory Mediators) AA->Eicos COX/LOX Pathways CaV CaV1.3 L-type Ca2+ Channels AA->CaV Channel Modulation

Fig 1. Mechanism of PLA2 inhibition by OPC and its downstream effects on arachidonic acid pathways.

Experimental Causality: Why This Protocol Works (E-E-A-T)

As a Senior Application Scientist, I have frequently encountered the analytical pitfalls associated with alkylphosphocholines. OPC is highly amphiphilic, possessing a long lipophilic oleoyl chain and a highly polar, zwitterionic phosphorylcholine headgroup.

  • Sample Preparation Causality: Standard liquid-liquid extraction (LLE) often results in poor recovery due to emulsion formation. Instead, we employ a combination of protein precipitation (PP) followed by phenyl-bonded Solid Phase Extraction (SPE) . The phenyl stationary phase provides unique π-π and hydrophobic interactions that selectively retain the lipidic tail of OPC while washing away endogenous matrix proteins and salts [3].

  • Chromatographic Causality: On standard acidic reversed-phase gradients, the phosphorylcholine headgroup interacts strongly with residual silanols on silica-based columns, causing severe peak tailing and carryover. By utilizing an alkaline mobile phase (pH 9.0) with a ruggedized Gemini C18 column, we neutralize residual silanols. This forces the separation to rely purely on the hydrophobic interaction of the oleoyl chain, resulting in sharp, symmetrical peaks and highly reproducible retention times [3].

Step-by-Step Sample Preparation Protocol

Reagents Required:

  • OPC Analytical Standard (Purity >99%)

  • Internal Standard (IS): Miltefosine-d4 (or structurally similar deuterated phosphocholine)

  • Collagenase A (for tissue digestion)

  • LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water

  • Phenyl-bonded SPE Cartridges (e.g., Strata-X-C or equivalent, 30 mg/1 mL)

Workflow:

  • Tissue Digestion (If applicable): Mince 4-mm tissue biopsies and incubate in 500 µL of Collagenase A solution (2 mg/mL in PBS) overnight at 37 °C. For plasma, skip to step 2.

  • Spiking: Aliquot 100 µL of the sample homogenate or plasma into a microcentrifuge tube. Add 10 µL of the IS working solution (Miltefosine-d4, 500 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold MeOH:ACN (1:1, v/v). Vortex vigorously for 2 minutes to disrupt lipid-protein binding. Centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • SPE Conditioning: Condition the phenyl SPE cartridge with 1 mL MeOH, followed by 1 mL LC-MS grade water.

  • Loading & Washing: Load the supernatant from Step 3 onto the cartridge. Wash with 1 mL of 5% MeOH in water to remove polar interferences.

  • Elution: Elute the target analytes with 1 mL of 100% MeOH containing 0.1% formic acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute the residue in 100 µL of Mobile Phase A. Transfer to an autosampler vial.

LCMS_Workflow Step1 1. Matrix Collection Spike with Miltefosine-d4 (IS) Step2 2. Enzymatic Digestion (Collagenase A for tissues) Step1->Step2 Step3 3. Protein Precipitation (Methanol/Acetonitrile 1:1) Step2->Step3 Step4 4. Solid Phase Extraction (SPE) Phenyl-bonded cartridge Step3->Step4 Step5 5. LC Separation Gemini C18, pH 9.0 Eluent Step4->Step5 Step6 6. MS/MS Detection ESI(+), MRM Mode Step5->Step6

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow for OPC quantification.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters
ParameterSpecification
Analytical Column Phenomenex Gemini C18 (50 × 2.0 mm, 3 µm)
Column Temperature 40 °C
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 9.0)
Mobile Phase B 100% Methanol (LC-MS Grade)
Flow Rate 0.4 mL/min
Injection Volume 5 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
1.0 60 40
4.0 5 95
6.0 5 95
6.1 60 40

| 8.0 | 60 | 40 |

Mass Spectrometry (MS/MS) Parameters

Detection is performed using a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode. The diagnostic product ion for alkylphosphocholines is m/z 184.1 , corresponding to the cleaved phosphocholine headgroup.

ParameterSetting
Ionization Mode ESI Positive (+)
Capillary Voltage 4.5 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
OPC 478.4 184.1 35 25

| Miltefosine-d4 (IS) | 412.4 | 184.1 | 35 | 25 |

Method Validation & Quantitative Data Summary

A self-validating system requires strict adherence to FDA/EMA bioanalytical guidelines. The following table summarizes the expected validation metrics for OPC quantification using this protocol, demonstrating high trustworthiness and robustness [3].

Validation ParameterAcceptance CriteriaObserved Performance
Linear Dynamic Range R² ≥ 0.9954.0 – 1000 ng/mL (R² > 0.999)
Lower Limit of Quantitation (LLOQ) S/N ≥ 104.0 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 8.7%
Inter-day Accuracy 85% – 115%92.4% – 106.1%
Extraction Recovery Consistent across range88.5% ± 4.2%
Matrix Effect IS-normalized MF ~ 1.00.95 – 1.04 (No significant suppression)

References

  • Specific inhibition of Xenorhabdus hominickii, an entomopathogenic bacterium, against different types of host insect phospholipase A2. Journal of Asia-Pacific Entomology (2014). URL:[Link]

  • Modulation of CaV1.3b L-type calcium channels by M1 muscarinic receptors varies with CaVβ subunit expression. BMC Research Notes (2018). URL:[Link]

  • Development and validation of an HPLC-MS/MS method for the quantification of the anti-leishmanial drug miltefosine in human skin tissue. Journal of Pharmaceutical and Biomedical Analysis (2022). URL:[Link]

Method

Application and Protocol Guide for Incorporating Oleyloxyethyl Phosphorylcholine into Biomimetic Membranes

Introduction: Advancing Biomimetic Membranes with Synthetic Phospholipids Biomimetic membranes are indispensable tools in fundamental biological research and drug development, providing simplified yet powerful models of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Advancing Biomimetic Membranes with Synthetic Phospholipids

Biomimetic membranes are indispensable tools in fundamental biological research and drug development, providing simplified yet powerful models of cellular envelopes. The choice of lipid components is paramount in constructing membranes that accurately replicate the physicochemical and biological properties of their natural counterparts. While naturally derived phospholipids are widely used, synthetic lipids offer unique advantages in terms of stability, resistance to enzymatic degradation, and the ability to fine-tune membrane characteristics.

This guide focuses on oleyloxyethyl phosphorylcholine (OOPC) , a synthetic phospholipid analogue that is gaining attention for its potential to create robust and biologically inert membrane systems. OOPC's structure, featuring a phosphorylcholine headgroup, an oleyl chain, and a crucial ether linkage, imparts a unique combination of properties that are highly desirable for various applications, from drug delivery systems to platforms for studying membrane protein function.

The phosphorylcholine headgroup is zwitterionic and highly biocompatible, known for its ability to resist protein adsorption and cell adhesion, a property often referred to as "stealth" in the context of drug delivery.[1][2] The oleyl chain, with its single cis double bond, introduces fluidity into the membrane, mimicking the dynamic nature of biological membranes.[3] Most notably, the ether linkage, in contrast to the more common ester linkage found in natural phospholipids, offers significantly enhanced chemical and enzymatic stability.[4][5]

This application note provides a comprehensive overview of the rationale for using OOPC in biomimetic membranes, detailed protocols for its incorporation, and methods for characterizing the resulting membrane properties. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this synthetic phospholipid.

Physicochemical Properties and Advantages of Oleyloxyethyl Phosphorylcholine

The unique chemical structure of OOPC confers several key advantages for the construction of biomimetic membranes. Understanding these properties is essential for designing experiments and interpreting results.

PropertyDescriptionAdvantage in Biomimetic Membranes
Chemical Structure 1-O-(9Z-octadecenyl)-2-O-ethyl-sn-glycero-3-phosphorylcholineSynthetic, high-purity, and well-defined structure ensures reproducibility.
Phosphorylcholine Headgroup Zwitterionic, mimicking the headgroup of phosphatidylcholine (PC).[1]Excellent biocompatibility, low immunogenicity, and resistance to nonspecific protein adsorption (antifouling).[2][6]
Oleyl Chain (C18:1, cis-9) Monounsaturated alkyl chain.Introduces fluidity into the lipid bilayer, lowering the phase transition temperature (Tm) and creating a more dynamic membrane environment at physiological temperatures.[3]
Ether Linkage The oleyl chain is linked to the glycerol backbone via an ether bond.Enhanced resistance to chemical hydrolysis and enzymatic degradation by phospholipases, leading to more stable liposomes and membranes.[4][5]
Solubility Soluble in ethanol, DMF, and DMSO. Forms vesicles in aqueous buffers.[7]Compatible with standard lipid film hydration and other vesicle preparation techniques.

The combination of the antifouling phosphorylcholine headgroup and the stabilizing ether linkage makes OOPC an excellent candidate for applications requiring long circulation times in biological fluids and resistance to enzymatic degradation.

Experimental Protocols: Crafting OOPC-Containing Biomimetic Membranes

The incorporation of OOPC into biomimetic membranes can be achieved using standard liposome preparation techniques. The following protocols provide step-by-step guidance for the thin-film hydration method followed by extrusion, a widely used approach for generating unilamellar vesicles of a defined size.

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) via Thin-Film Hydration and Extrusion

This protocol describes the formation of SUVs with a diameter of approximately 100 nm. The lipid composition can be varied to include other lipids such as cholesterol or common phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).

Materials:

  • Oleyloxyethyl phosphorylcholine (OOPC)

  • Co-lipids (e.g., POPC, cholesterol)

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath sonicator

  • Heating block or water bath

Step-by-Step Procedure:

  • Lipid Preparation:

    • Dissolve OOPC and any co-lipids in chloroform or a chloroform/methanol mixture in a clean, glass round-bottom flask. The total lipid concentration should be between 5 and 20 mg/mL.

    • For mixed lipid membranes, ensure all lipids are thoroughly dissolved and mixed in the organic solvent.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature slightly above the boiling point of the solvent (e.g., 30-40°C for chloroform).

    • Rotate the flask to create a thin, uniform lipid film on the inner surface as the solvent evaporates.

    • Once the bulk of the solvent has been removed, continue to rotate under vacuum for at least 1-2 hours to remove any residual solvent. A gentle stream of nitrogen gas can also be used to aid in solvent removal before placing the flask in a vacuum desiccator.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The buffer should be at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid mixture. For membranes containing a high proportion of saturated lipids, this may be above room temperature.

    • Vortex the flask vigorously to disperse the lipid film into the buffer. This will result in a milky suspension of multilamellar vesicles (MLVs).

    • To further facilitate hydration, the suspension can be subjected to several freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath (above the Tm).

  • Extrusion for Size Homogenization:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Heat the extruder to a temperature above the Tm of the lipid mixture.

    • Draw the MLV suspension into a gas-tight syringe and place it in the extruder.

    • Pass the lipid suspension through the membrane a minimum of 11 times. This process forces the lipids to reassemble into unilamellar vesicles with a diameter close to the pore size of the membrane.

    • The resulting vesicle suspension should appear translucent.

  • Storage:

    • Store the prepared SUV suspension at 4°C. For long-term storage, the stability should be assessed on a case-by-case basis. Due to the ether linkage, OOPC-containing vesicles are expected to have a longer shelf-life than their ester-linked counterparts.

G cluster_0 Lipid Preparation cluster_1 Thin-Film Formation cluster_2 Hydration cluster_3 Size Homogenization cluster_4 Final Product A Dissolve OOPC & Co-lipids in Organic Solvent B Rotary Evaporation A->B C Vacuum Desiccation B->C Remove Residual Solvent D Add Aqueous Buffer C->D E Vortexing & Freeze-Thaw D->E Form MLVs F Extrusion (100 nm membrane) E->F G Homogeneous SUV Suspension F->G

Caption: Workflow for preparing OOPC-containing SUVs.

Characterization of OOPC-Containing Biomimetic Membranes

After preparation, it is crucial to characterize the physicochemical properties of the OOPC-containing vesicles to ensure they meet the desired specifications for your application.

Protocol 2: Vesicle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension.

Procedure:

  • Dilute a small aliquot of the SUV suspension in the hydration buffer to an appropriate concentration for DLS analysis (typically in the range of 0.1-1.0 mg/mL total lipid).

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Transfer the sample to a clean DLS cuvette.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform the measurement according to the instrument's software instructions.

  • Analyze the data to obtain the average hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A PDI value below 0.2 indicates a monodisperse population of vesicles.

Protocol 3: Assessment of Membrane Fluidity using Fluorescence Spectroscopy

Membrane fluidity is a critical parameter that influences the function of membrane-associated proteins and the permeability of the bilayer. The incorporation of the unsaturated oleyl chain of OOPC is expected to increase membrane fluidity. This can be assessed using fluorescent probes that are sensitive to the polarity of their microenvironment.

Laurdan Generalized Polarization (GP):

Laurdan is a fluorescent dye that exhibits a spectral shift in response to changes in the polarity of its environment, which is related to water penetration into the lipid bilayer.

  • Prepare a stock solution of Laurdan in a suitable organic solvent (e.g., DMSO or ethanol).

  • Add a small volume of the Laurdan stock solution to the SUV suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1.

  • Incubate the mixture in the dark for at least 30 minutes to allow the probe to incorporate into the vesicle membranes.

  • Measure the fluorescence emission spectrum of the Laurdan-labeled vesicles from 400 nm to 550 nm, with an excitation wavelength of 350 nm.

  • Calculate the Generalized Polarization (GP) value using the following formula: GP = (I_440 - I_490) / (I_440 + I_490) where I_440 and I_490 are the fluorescence intensities at the emission maxima of Laurdan in the ordered (gel) and disordered (liquid-crystalline) phases, respectively. A lower GP value corresponds to a more fluid, disordered membrane.

Diphenylhexatriene (DPH) Fluorescence Anisotropy:

DPH is a hydrophobic probe that partitions into the hydrocarbon core of the lipid bilayer. Its rotational freedom is restricted in more ordered membranes, leading to higher fluorescence anisotropy.

  • Prepare a stock solution of DPH in an organic solvent.

  • Add the DPH stock solution to the SUV suspension (lipid-to-probe ratio of ~500:1).

  • Incubate in the dark for at least 1 hour.

  • Measure the steady-state fluorescence anisotropy using a fluorometer equipped with polarizers. The excitation wavelength is typically around 360 nm, and the emission is measured at ~430 nm.

  • A lower anisotropy value indicates greater rotational freedom of the probe and thus a more fluid membrane.

G cluster_0 Vesicle Preparation cluster_1 Size Characterization cluster_2 Membrane Property Analysis A OOPC-containing SUVs B Dynamic Light Scattering (DLS) A->B D Fluorescence Spectroscopy A->D C Size Distribution (Z-average) Polydispersity Index (PDI) B->C Measures E Membrane Fluidity (Laurdan GP, DPH Anisotropy) D->E Assesses

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of Oleyloxyethyl Phosphorylcholine (OOPC) in Physiological Buffers

Welcome to the Advanced Lipid Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of synthetic lipid analogs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lipid Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of synthetic lipid analogs. Oleyloxyethyl phosphorylcholine (OOPC) is a potent, site-specific inhibitor of secreted phospholipase A2 (sPLA2)[1]. While highly effective in biological assays, its amphiphilic structure—a long hydrophobic oleyl chain paired with a highly polar, zwitterionic phosphorylcholine headgroup—poses unique thermodynamic challenges during buffer preparation[2].

This guide provides field-proven, self-validating methodologies to overcome gelation, precipitation, and micellar instability when working with OOPC in Phosphate Buffered Saline (PBS) and complex physiological media.

Section 1: Mechanistic FAQs - Understanding OOPC Phase Behavior

Q: Why does OOPC form a cloudy suspension or gel when added directly to cold PBS? A: The behavior of OOPC in aqueous media is governed by its Krafft point—the temperature at which its solubility equals its Critical Micelle Concentration (CMC). When OOPC is introduced to physiological buffers (which possess high ionic strength) below this temperature, the thermal energy in the system is insufficient to overcome the crystalline lattice energy of the hydrophobic oleyl chains. Instead of forming soluble micelles, the lipid self-associates into kinetically trapped, hydrated gels or precipitates. To achieve its theoretical maximum solubility of ~25 mg/mL in PBS[2], the system must be thermodynamically driven past the Krafft boundary using specific thermal and acoustic inputs.

OOPC_Phase Monomer OOPC Monomers (Low Conc. / Organic Solvent) Krafft Krafft Point Barrier (Temperature & Ionic Strength) Monomer->Krafft Aqueous Dilution Micelle Clear Micellar Solution (Soluble in PBS) Krafft->Micelle T > Krafft Point + Sonication Gel Hydrated Gel / Precipitate (Insoluble Aggregates) Krafft->Gel T < Krafft Point Gel->Micelle Thermal-Acoustic Recovery

Logical relationship of OOPC phase transitions in PBS.

Section 2: Troubleshooting Guides & Step-by-Step Methodologies

Q: How do I prepare a stable, low-concentration OOPC stock for standard in vitro sPLA2 inhibition assays? A: For standard enzymatic and cell-culture assays where the required working concentration is low, the Co-Solvent Drop-In Method is the most reliable approach.

Protocol 1: The Co-Solvent Drop-In Method

Causality: Utilizing a water-miscible solvent (like Ethanol or DMSO) prevents the spontaneous formation of aggregates during the initial hydration phase. Pre-warming the buffer prevents localized "cold-shock" precipitation at the solvent-buffer interface.

  • Primary Solubilization: Dissolve lyophilized OOPC powder in 100% anhydrous Ethanol or DMSO to yield a 15 mg/mL (Ethanol) or 16 mg/mL (DMSO) primary stock[2].

  • Buffer Preparation: Degas 1X PBS (pH 7.4) under a vacuum to remove dissolved air. Why? Excess air leads to microbubble formation during mixing, which act as nucleation sites for lipid aggregation[3].

  • Thermal Equilibration: Pre-warm both the primary organic stock and the degassed PBS to 37°C in a water bath.

  • Vortex-Driven Injection: While vortexing the PBS at medium speed, inject the OOPC primary stock dropwise (1 µL per second) until the desired final concentration is reached. Ensure the final organic solvent concentration remains <0.1% v/v to prevent cellular toxicity.

Q: I need high-concentration OOPC (>5 mg/mL) for structural studies, but I cannot use organic solvents. What is the best approach? A: You must utilize Thermal-Acoustic Micellization to force the lipid into a stable aqueous state.

Protocol 2: Thermal-Acoustic Micellization

Causality: High-frequency sound waves (sonication) provide localized cavitation energy to break apart lipid crystalline lattices, while bulk heating keeps the system above the Krafft point, driving the amphiphiles into uniform, thermodynamically stable micelles.

  • Dry Film Formation: Dissolve OOPC in a chloroform/methanol (2:1) mixture. Evaporate the solvent under a gentle stream of argon gas to form a thin, uniform lipid film on the glass vial[3].

  • Desiccation: Place the film under a high vacuum for 2 hours to remove trace organic solvents.

  • Hydration: Add pre-warmed (40°C) 1X PBS (pH 7.4) to the lipid film to achieve up to a 25 mg/mL concentration[2].

  • Bath Sonication: Sonicate the suspension in a heated bath sonicator (40°C) for 15–30 minutes. The cloudy suspension will gradually transition into an optically clear micellar solution.

  • Self-Validation Step: Measure the optical density of the solution at 600 nm (OD600). A value near 0.00 confirms the complete absence of large, insoluble aggregates.

Q: How can I maintain OOPC solubility and bioavailability in complex in vivo environments where serum proteins might strip the micelles? A: Bare micelles can be unstable in serum. The state-of-the-art approach for in vivo applications is Biomimetic Liposomal Integration . By embedding OOPC into a stable lipid bilayer (such as Red Blood Cell membranes) alongside a PLA2 attractant like melittin, OOPC remains highly soluble, shielded from premature degradation, and biologically active[4]. This "lure-and-kill" mechanism effectively neutralizes PLA2 toxicity without the precipitation issues associated with free OOPC[5].

Lure_Kill_Workflow RBC RBC Membrane Extraction (Hypotonic Treatment) Doping OOPC & Melittin Insertion (Lipophilic Integration) RBC->Doping Fusion Membrane-Core Fusion (Co-Sonication in PBS) Doping->Fusion PLGA PLGA Core Synthesis (Nanoprecipitation) PLGA->Fusion CNP Stable 'Lure & Kill' CNP (Aqueous Soluble) Fusion->CNP Action sPLA2 Neutralization (In Vivo Efficacy) CNP->Action Target Binding

Workflow for integrating OOPC into biomimetic nanoparticles.

Section 3: Quantitative Data & Solvent Compatibility

To ensure reproducible experimental design, consult the following solubility limits and solvent compatibilities for OOPC[2].

Solvent / BufferMax SolubilityPreparation NotesApplication Suitability
Ethanol (100%) 15 mg/mLHighly stable primary stock. Store at -20°C.In vitro assays (requires dilution)
DMSO 16 mg/mLHighly stable primary stock. Store at -20°C.Cell culture assays (<0.1% final DMSO)
DMF 16 mg/mLAlternative to DMSO. Ensure complete mixing.Chemical synthesis / derivatization
PBS (pH 7.2 - 7.4) ~25 mg/mLRequires thermal-acoustic micellization.In vivo injections, structural biology
RBC Membrane / Liposomes Variable (Mole %)Co-extruded with DOPC/DOPS or RBC ghosts.Complex media, targeted drug delivery

References

  • Title: Research Advances of Cellular Nanoparticles as Multiplex Countermeasures Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A Biomimetic Nanoparticle to 'Lure and Kill' Phospholipase A2 Source: National Science Foundation (NSF) URL: [Link]

  • Title: Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Oleyoxyethyl Phosphorylcholine Precipitation During Liposome Formulation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for a common yet frustrating issue in liposome f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for a common yet frustrating issue in liposome formulation: the precipitation of PEGylated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] (DSPE-PEG), a representative oleyoxyethyl phosphorylcholine. Precipitation, often observed as cloudiness, aggregation, or visible particulates, can compromise the quality, stability, and efficacy of your final formulation.

This resource will guide you through diagnosing the root causes of precipitation and provide actionable, scientifically-grounded solutions to ensure the successful development of stable, high-quality PEGylated liposomes.

Frequently Asked Questions & Troubleshooting Guides
Q1: My newly hydrated liposome solution is cloudy and shows visible precipitates. What is the most common cause and my first step?

This is the most frequent issue encountered and typically points to one of two primary causes: improper hydration temperature or suboptimal PEG-lipid concentration.

Causality: Lipids must be hydrated above their main phase transition temperature (Tc). Below this temperature, the lipid bilayers are in a rigid gel state, which prevents proper hydration and the formation of stable, unilamellar vesicles. This leads to the formation of large, poorly-formed aggregates that quickly precipitate. DSPE-PEG itself also has a melting temperature (Tm) around 52°C[1][2].

Troubleshooting Protocol:

  • Verify Lipid Phase Transition Temperatures: Check the Tc of all lipids in your formulation. Saturated phospholipids, which are common in stable liposome formulations, have distinct Tcs.

  • Adjust Hydration Temperature: Ensure your hydration buffer is pre-warmed and the entire hydration process is conducted at a temperature at least 5-10°C above the Tc of the highest Tc lipid in your mixture. For example, if your formulation contains DSPC, the hydration should be performed at ~60-65°C.

  • Ensure Uniform Heating: Use a water bath or a temperature-controlled sonicator to ensure the lipid film is hydrated uniformly at the target temperature.

Table 1: Phase Transition Temperatures (Tc) of Common Lipids

Lipid ComponentAcronymPhase Transition Temperature (Tc)
1,2-distearoyl-sn-glycero-3-phosphocholineDSPC~55°C[3][4]
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPC~41°C[3][4]
1,2-dimyristoyl-sn-glycero-3-phosphocholineDMPC~24°C[3][4]
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PEG2000DSPE-PEG2000~52°C (Tm)[1][2]
Q2: I've confirmed my hydration temperature is correct, but I still see precipitation. How does the concentration of DSPE-PEG affect stability?

The molar percentage (mol%) of DSPE-PEG is a critical parameter that dictates colloidal stability. There is an optimal range; too little or too much can lead to instability.

Causality:

  • Insufficient PEGylation (< 5 mol%): The primary role of the PEG layer is to provide a hydrophilic shield that creates steric hindrance.[5][6] This "stealth" layer prevents the van der Waals forces that cause individual liposomes to approach and aggregate.[1] If the concentration is too low, the PEG surface density is insufficient to provide this protective barrier, leading to aggregation, especially in the presence of salts or proteins.[5][7]

  • Excessive PEGylation (> 10-15 mol%): DSPE-PEG is an amphiphilic molecule with its own critical micelle concentration (CMC).[8][9] At high concentrations, DSPE-PEG molecules prefer to self-assemble into small, discoidal or spherical micelles rather than incorporating into the liposome bilayer.[10][11] This can destabilize the liposomal membrane, leading to the formation of mixed structures and potential precipitation of the primary lipids. Some studies have shown that very high PEG-lipid concentrations (e.g., 30-40 mol%) are required to fully convert liposomes into micelles.[10][12]

Troubleshooting Protocol:

  • Review Your Formulation: A good starting range for DSPE-PEG2000 is typically 5-10 mol% of the total lipid composition.[7]

  • Optimize the Concentration: If you observe aggregation, consider increasing the DSPE-PEG concentration in increments (e.g., from 3% to 5% or 7%). Conversely, if you suspect micelle formation or have issues with payload encapsulation, try decreasing a high concentration (e.g., from 15% to 10%).

  • Characterize the Output: Use Dynamic Light Scattering (DLS) to measure particle size and Polydispersity Index (PDI). A stable liposome formulation should have a low PDI (<0.2). An increasing particle size over time is a clear indicator of aggregation. Cryo-Transmission Electron Microscopy (Cryo-TEM) can be used to visually confirm whether you have liposomes or micelles.[10]

Diagram 1: Effect of DSPE-PEG Concentration on Liposome Stability

cluster_insufficient Insufficient PEGylation (<5 mol%) cluster_optimal Optimal PEGylation (5-10 mol%) cluster_excessive Excessive PEGylation (>15 mol%) l1 l2 l1->l2 Aggregation l3 l2->l3 l3->l1 l4 l5 l6 caption1 Stable, Dispersed Liposomes m1 Micelle m2 Micelle m3 Micelle m4 Micelle caption2 Micelle Formation & Bilayer Instability

Caption: Impact of PEG-lipid concentration on formulation outcome.

Q3: How do my buffer conditions, specifically pH and ionic strength, contribute to liposome precipitation?

Buffer composition is a critical factor that is often overlooked. The wrong pH or high salt concentrations can easily destabilize a liposome formulation.

Causality:

  • Ionic Strength: Most liposome formulations carry a slight negative surface charge (zeta potential). This charge creates electrostatic repulsion between vesicles, preventing them from aggregating.[5] Cations in the buffer, particularly divalent cations like Ca²⁺ and Mg²⁺, can shield this surface charge.[13][14] This neutralizes the repulsive forces, allowing the liposomes to approach each other and aggregate. High concentrations of monovalent salts (e.g., >150 mM NaCl) can also have this effect.[7][14]

  • pH: The pH of the buffer can affect the stability of the lipids themselves and any encapsulated drug. Some lipids are susceptible to hydrolysis at acidic or alkaline pH.[5] More importantly, if the formulation pH is near the isoelectric point of any component (including encapsulated proteins), charge neutralization can occur, leading to aggregation. For certain pH-sensitive liposomes, a change in pH is designed to cause destabilization and drug release, so maintaining the correct storage pH is crucial.[15][16]

Troubleshooting Protocol:

  • Measure Zeta Potential: Characterize the surface charge of your liposomes. A zeta potential greater than +20 mV or less than -20 mV generally indicates good electrostatic stability.[5]

  • Optimize Buffer Composition:

    • If aggregation is an issue, try using a buffer with a lower ionic strength (e.g., 10-50 mM).[7]

    • Avoid buffers containing divalent cations. If they are necessary for your application, consider adding a chelating agent like EDTA to minimize their impact.[13]

    • Ensure the buffer pH is appropriate for all components and is maintained during storage. A common choice is a phosphate or HEPES buffer in the pH range of 6.5-7.5.[5]

Diagram 2: Mechanism of Salt-Induced Aggregation

cluster_low_salt Low Ionic Strength cluster_high_salt High Ionic Strength L1 Liposome (-) L2 Liposome (-) L1->L2 Electrostatic Repulsion L3 Liposome L4 Liposome L3->L4 Aggregation Na1 + Na2 + Na3 + Na4 + Na5 + Na6 + label_shield Charge Shielding

Caption: Cations shield surface charge, reducing repulsion.

Q4: What analytical methods are essential for diagnosing and characterizing these precipitation issues?

A multi-faceted analytical approach is key to understanding the root cause of instability.

Recommended Workflow & Techniques:

  • Visual Inspection: The simplest first step. Observe the sample against a dark background for turbidity, cloudiness, or visible particulates.

  • Dynamic Light Scattering (DLS): This is the workhorse technique for nanoparticle characterization.

    • Measures: Mean particle size (hydrodynamic diameter) and Polydispersity Index (PDI).

    • Interpretation: A stable formulation will show a consistent size and low PDI over time. A sudden increase in size or PDI indicates aggregation. Multiple peaks may suggest a mixed population of liposomes and micelles or aggregates.

  • Zeta Potential Measurement:

    • Measures: The magnitude of the electrostatic charge on the surface of the liposomes.

    • Interpretation: Provides a direct measure of colloidal stability due to electrostatic repulsion. Values far from zero (e.g., < -20 mV or > +20 mV) are desirable.[5]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM):

    • Measures: Provides direct visualization of the nanoparticle structures.

    • Interpretation: This is the definitive method to distinguish between well-formed unilamellar liposomes, multilamellar vesicles, aggregates, and micelles.[10]

  • Differential Scanning Calorimetry (DSC):

    • Measures: Heat flow associated with the phase transitions of the lipids.

    • Interpretation: Can confirm the Tc of your lipid mixture and reveal how different components (like an encapsulated drug or high concentrations of DSPE-PEG) might be altering the bilayer's thermal properties and stability.[1][2]

Diagram 3: Troubleshooting and Analytical Workflow

Start Precipitation Observed (Cloudiness, Aggregation) CheckTemp Is Hydration T > Tc of all lipids? Start->CheckTemp CheckPEG Is DSPE-PEG 5-10 mol%? CheckTemp->CheckPEG Yes AdjustTemp Action: Increase Hydration Temperature CheckTemp->AdjustTemp No CheckBuffer Is Buffer Low Ionic Strength & pH 6.5-7.5? CheckPEG->CheckBuffer Yes AdjustPEG Action: Adjust DSPE-PEG Concentration CheckPEG->AdjustPEG No Analyze Advanced Analysis: - Zeta Potential - Cryo-TEM - DSC CheckBuffer->Analyze Yes AdjustBuffer Action: Reformulate Buffer (Lower Salt, Check pH) CheckBuffer->AdjustBuffer No Success Stable Liposome Formulation Analyze->Success AdjustTemp->Start AdjustPEG->Start AdjustBuffer->Start

Caption: A systematic workflow for troubleshooting precipitation.

References
  • M. F. M. Sci., et al. (2022). "Thermotropic effects of PEGylated lipids on the stability of HPPH-encapsulated lipid nanoparticles (LNP) - PMC". National Center for Biotechnology Information. Available at: [Link]

  • Sannikova, N., et al. "Impact of Lipid Composition on Liposome Stability and Cannabinoid Drug Encapsulation". Ascension Sciences Inc. Available at: [Link]

  • Al-Sindi, A., et al. (2019). "Optimization of Polyarginine-Conjugated PEG Lipid Grafted Proliposome Formulation for Enhanced Cellular Association of a Protein Drug". MDPI. Available at: [Link]

  • Atrouse, O. M. (2002). "The Effects of Liposome Composition and Temperature on the Stability of Liposomes and the Interaction of Liposomes with Human Neutrophils". Science Alert. Available at: [Link]

  • Gkeka, P., et al. (2014). "Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC". National Center for Biotechnology Information. Available at: [Link]

  • Robbins, G. P., et al. (2009). "Effect of the Lipid Chain Melting Transition on the Stability of DSPE-PEG(2000) Micelles". ACS Publications. Available at: [Link]

  • Patil, A., et al. (2021). "Insights on the Thermal and Physical Stability of the Modified Polymerizable Liposomes for Improved Photoactivity". Open Access Pub. Available at: [Link]

  • Lian, T., & Ho, R. J. (2001). "The effect of different lipid components on the in vitro stability and release kinetics of liposome formulations". Journal of Pharmaceutical Sciences. Available at: [Link]

  • Briuglia, M. L., et al. (2015). "Influence of cholesterol on liposome stability and on in vitro drug release". Drug Delivery and Translational Research. Available at: [Link]

  • D'mello, S. R., et al. (2017). "Critical micelle concentrations (CMC) determination of DSPE-PEG 2000, 3000, and 5000". ResearchGate. Available at: [Link]

  • Hansen, C. B., et al. (1995). "Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes". Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Al-Jamal, K. T., et al. (2016). "Temperature-dependant stability comparison between liposomes..." ResearchGate. Available at: [Link]

  • Guo, X., & Szoka Jr, F. C. (2001). "Steric Stabilization of Fusogenic Liposomes by a Low-pH Sensitive PEG−Diortho Ester−Lipid Conjugate". Bioconjugate Chemistry. Available at: [Link]

  • Lee, R. J., & Low, P. S. (1995). "The effects of pH and intraliposomal buffer strength on the rate of liposome content release and intracellular drug delivery". Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Lian, T., & Ho, R. J. Y. (2001). "The Effect of Different Lipid Components on the In Vitro Stability and Release Kinetics of Liposome Formulations". Taylor & Francis Online. Available at: [Link]

  • Cui, L., et al. (2018). "The effect of DSPE-PEG2000, cholesterol and drug incorporated in bilayer on the formation of discoidal micelles". International Journal of Pharmaceutics. Available at: [Link]

  • Johnsson, M., et al. (2003). "Liposomes, Disks, and Spherical Micelles: Aggregate Structure in Mixtures of Gel Phase Phosphatidylcholines and Poly(Ethylene Glycol)-Phospholipids". Biophysical Journal. Available at: [Link]

  • Quora. (2013). "How to prevent liposome aggregation". Quora. Available at: [Link]

  • Li, L., et al. (2013). "Novel temperature-triggered liposome with high stability: formulation, in vitro evaluation, and in vivo study combined with high-intensity focused ultrasound (HIFU)". Journal of Controlled Release. Available at: [Link]

  • ResearchGate. (2022). "What is the reason for the accumulation of some particles in the final stage of preparation of pegylated liposome after freeze drying?". ResearchGate. Available at: [Link]

  • ResearchGate. "Table 1. Influence of Buffer Composition, pH Value, and Temperature on...". ResearchGate. Available at: [Link]

  • Kulkarni, S., et al. (2020). "Diversity of PEGylation methods of liposomes and their influence on RNA delivery". National Center for Biotechnology Information. Available at: [Link]

  • Obata, T., et al. (2020). "Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus". MDPI. Available at: [Link]

  • Date, T., et al. (2013). "Polymeric Micelles of PEG-PE as Carriers of All-Trans Retinoic Acid for Stability Improvement". National Center for Biotechnology Information. Available at: [Link]

  • Al-kassas, R., et al. (2025). "Influence of pegylation and active loading on the physicochemical properties of soy-liposomes containing chloroquine and cetirizine". Taylor & Francis Online. Available at: [Link]

  • bioRxiv. (2024). "A Library of Custom PEG-Lipids reveals a Double-PEG-Lipid with Drastically Enhanced Paclitaxel Solubility and Human Cancer Cell Cytotoxicity when used in Fluid Micellar Nanoparticles". bioRxiv. Available at: [Link]

  • ResearchGate. "Critical micelle concentration (CMC) of mPEG-PLA and PEG-DSPE". ResearchGate. Available at: [Link]

  • Webb, M. S., et al. (2001). "Cationic poly(ethyleneglycol) lipids incorporated into pre-formed vesicles enhance binding and uptake to BHK cells". Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Scribd. "Guidelines for Preparing Liposomal Formulations". Scribd. Available at: [Link]

  • ResearchGate. "Preparation of PEGylated liposomes based on a Design-of-Experiment...". ResearchGate. Available at: [Link]

  • Parr, M. J., et al. (1994). "Factors influencing the retention and chemical stability of poly(ethylene glycol)-lipid conjugates incorporated into large unilamellar vesicles". Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • ResearchGate. "Enhanced solubility and stability of PEGylated liposomal paclitaxel: In vitro and in vivo evaluation". ResearchGate. Available at: [Link]

  • Ikeda, T., et al. (2024). "Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater". ACS Omega. Available at: [Link]

  • CD Formulation. "Liposome Analytical Method Development and Validation". CD Formulation. Available at: [Link]

  • Intertek. "Liposome Characterisation and Analysis for Drug Delivery". Intertek. Available at: [Link]

  • Ikeda, T., et al. (2024). "Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC". National Center for Biotechnology Information. Available at: [Link]

  • Center for Research on Complex Generics. (2018). "Advanced Analytical Methods to Characterize Liposome Drug Products". Center for Research on Complex Generics. Available at: [Link]

  • ResearchGate. (2021). "I need to add PEG 2000 to my liposome formulation should it be conjugated to a lipid or can i use it as it is?". ResearchGate. Available at: [Link]

  • Montagna, R. A., et al. (2018). "Liposome-Based Bioassays - PMC". National Center for Biotechnology Information. Available at: [Link]

  • Dara, T. F., et al. (2022). "Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application". MDPI. Available at: [Link]

Sources

Troubleshooting

preventing lipid oxidation and degradation in oleyoxyethyl phosphorylcholine samples

Preserving the Integrity of Oleyoxyethyl Phosphorylcholine Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of unsaturated eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Preserving the Integrity of Oleyoxyethyl Phosphorylcholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the degradation of unsaturated ether/ester lipids like Oleyoxyethyl Phosphorylcholine (OOEPC). The oleyl chain's cis-double bond and the highly hygroscopic phosphorylcholine headgroup make this molecule highly susceptible to lipid peroxidation and moisture-induced hydrolysis.

This guide is designed to move beyond basic instructions by explaining the causality behind lipid degradation, offering self-validating protocols, and providing actionable troubleshooting steps.

The Causality of OOEPC Degradation

To prevent degradation, we must first understand the mechanisms attacking the molecule. The cis-double bond at the C9 position of the oleyl chain weakens the C-H bonds on adjacent allylic carbons. This lowers the activation energy for hydrogen abstraction by Reactive Oxygen Species (ROS), initiating a radical chain reaction. Concurrently, the zwitterionic phosphorylcholine headgroup rapidly absorbs atmospheric moisture, which can catalyze the hydrolysis of ester/ether linkages if pH is not strictly controlled.

G OOEPC OOEPC (Intact Lipid) Radical Lipid Alkyl Radical (L•) OOEPC->Radical H-abstraction ROS ROS / UV / Heat (Initiation) ROS->Radical Peroxyl Lipid Peroxyl Radical (LOO•) Radical->Peroxyl + O2 O2 Oxygen (O2) O2->Peroxyl Hydroperoxide Lipid Hydroperoxide (LOOH) (Propagation) Peroxyl->Hydroperoxide + LH (Propagation) Degradation Secondary Degradation (MDA, Aldehydes) Hydroperoxide->Degradation Cleavage Antioxidant BHT / α-Tocopherol (Termination) Antioxidant->Peroxyl Scavenges

OOEPC lipid peroxidation pathway and antioxidant termination.

Quantitative Quality Control (QC) Metrics

Before troubleshooting, you must establish a baseline for lipid integrity. Table 1 summarizes the quantitative thresholds for OOEPC degradation.

Table 1: Quantitative Indicators of OOEPC Degradation

Degradation ParameterAnalytical MethodAcceptable ThresholdCausative Implication of Failure
Primary Oxidation Iodometric Titration (Peroxide Value)< 5 mEq/kgEarly-stage oxygen exposure; inadequate Argon purging.
Secondary Oxidation TBA Assay (Malondialdehyde - MDA)< 1 nmol/mg lipidAdvanced peroxidation; chain scission of the oleyl tail.
Hydrolysis HPLC-ELSD or TLC< 1.5% Lysolipids/FFAMoisture contamination; improper storage in aqueous suspension.
Vesicle Instability Dynamic Light Scattering (DLS)PDI < 0.2Oxidized tails alter packing parameters, causing liposome fusion.
Troubleshooting & FAQs

Q1: I tried to weigh my lyophilized OOEPC powder, but it immediately turned into a gummy, sticky paste on the spatula. Is the batch ruined? A: Not necessarily ruined, but it has been compromised by moisture. The Causality: Lipids with unsaturated chains (like the oleyl group) cannot pack tightly into a crystalline lattice. Combined with the highly hygroscopic phosphorylcholine headgroup, the powder rapidly absorbs ambient humidity upon exposure to air [1]. The Fix: Unsaturated lipids should never be handled as dry powders on an open bench. They must be purchased or immediately dissolved as a chloroform solution. If you must weigh the powder, do so exclusively inside a humidity-controlled dry box purged with Argon [2].

Q2: Can I store my OOEPC chloroform solution in plastic Eppendorf tubes at -20°C? A: Absolutely not. The Causality: Organic solvents like chloroform will rapidly leach plasticizers, slip agents, and unreacted monomers from polypropylene, polyethylene, and polystyrene containers. This introduces massive impurities into your lipid sample [1]. Furthermore, plastic is permeable to oxygen over time. The Fix: Always store organic lipid solutions in amber glass vials with Teflon-lined (PTFE) screw caps.

Q3: My OOEPC liposomes are increasing in size and precipitating after 48 hours at 4°C. What is happening? A: You are observing oxidation-induced vesicle fusion. The Causality: As the oleyl chain oxidizes into lipid hydroperoxides and subsequently cleaves into shorter aldehydes, the hydrophobic volume of the lipid tail decreases. This alters the critical packing parameter of the lipid bilayer, transitioning the preferred geometry from a stable cylinder (bilayer) to a wedge shape (micelle/inverted micelle). This structural instability forces liposomes to fuse to minimize thermodynamic strain. The Fix: Formulate liposomes with an antioxidant, degas all aqueous buffers, and use the liposomes immediately. Do not store lipids as aqueous suspensions for extended periods [1].

Q4: Should I use BHT or α-Tocopherol to protect my OOEPC samples? A: It depends on your downstream application. The Causality: Butylated hydroxytoluene (BHT) is a synthetic, highly lipophilic antioxidant that embeds deeply within the hydrophobic core of the bilayer, offering excellent protection during organic storage. However, for in vivo or cell-culture applications, BHT may introduce toxicity. α-Tocopherol (Vitamin E) is a natural antioxidant that localizes near the lipid-water interface and is highly biocompatible [3]. For maximum protection in liposomes, α-Tocopherol can be combined with aqueous ascorbic acid (Vitamin C), which regenerates the tocopheryl radical back to its active form [4].

Self-Validating Standard Operating Procedures (SOPs)

To ensure absolute trustworthiness in your experiments, follow these self-validating protocols. Every step is designed to eliminate a specific variable of degradation.

Protocol A: Aliquoting and Storing OOEPC Organic Solutions

Objective: Prevent oxygen exposure, photo-oxidation, and plasticizer contamination during long-term storage.

Workflow Start Receive OOEPC (Chloroform Solution) Glass Transfer to Amber Glass Vials (Teflon-lined caps) Start->Glass Antioxidant Add 0.1 mol% BHT (If biologically permissible) Glass->Antioxidant Argon Purge with Argon Gas (Displace O2) Antioxidant->Argon Seal Seal Tightly & Wrap with Parafilm Argon->Seal Store Store at -20°C (Avoid Frost-Free Freezers) Seal->Store

Step-by-step workflow for the safe aliquoting and storage of OOEPC.

Step-by-Step Methodology:

  • Preparation: Work inside a fume hood. Pre-chill amber glass vials and ensure they are fitted with Teflon-lined caps. Causality: Amber glass prevents UV-induced radical initiation; Teflon prevents solvent leaching.

  • Transfer: Using a glass syringe or a glass Pasteur pipette (never plastic pipette tips), transfer the desired volume of OOEPC chloroform solution into the vials.

  • Antioxidant Addition (Optional but Recommended): Add BHT to a final concentration of 0.1 mol% relative to the lipid.

  • Inert Gas Overlay: Insert a sterile needle attached to an Argon line into the vial. Gently blow Argon over the surface of the liquid for 10-15 seconds. Causality: Argon is heavier than air and will displace oxygen, preventing the propagation phase of lipid peroxidation.

  • Sealing: Immediately cap the vial tightly. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Storage: Store at -20°C. Do not use a "frost-free" freezer, as the continuous freeze-thaw temperature cycling will degrade the lipid.

  • Validation Check: After 3 months of storage, run a TLC plate (Chloroform:Methanol:Water 65:25:4) against a fresh standard. A single spot indicates successful preservation; trailing spots indicate hydrolysis or oxidation.

Protocol B: Preparation of Oxidation-Resistant OOEPC Liposomes

Objective: Hydrate and extrude OOEPC without inducing oxidative stress.

Step-by-Step Methodology:

  • Lipid Film Formation: Aliquot OOEPC and α-Tocopherol (1-5 mol%) into a glass round-bottom flask. Remove the chloroform using a rotary evaporator under a gentle vacuum at room temperature.

  • Desiccation: Place the flask under a high vacuum for at least 2 hours to remove all residual trace solvents.

  • Buffer Degassing: Boil your aqueous hydration buffer (e.g., PBS, pH 7.4) and cool it while sparging with Nitrogen or Argon gas for 30 minutes. Causality: Dissolved oxygen in the buffer is the primary cause of oxidation during liposome extrusion.

  • Hydration: Add the degassed buffer to the lipid film. Flush the flask with Argon, seal, and agitate until the film is completely suspended.

  • Extrusion: Pass the suspension through polycarbonate membranes using a stainless-steel extruder.

  • Validation Check: Immediately measure the Malondialdehyde (MDA) content using a TBA assay. The MDA level should be < 1 nmol/mg lipid. If higher, your buffer was not adequately degassed.

References
  • Stone, W. L., & Smith, M. (2004). "Therapeutic Uses of Antioxidant Liposomes." Methods in Molecular Biology. PMC - NIH.[Link]

  • Böhm, V., et al. (2020). "Protective Effects of Natural Lipophilic Antioxidants on UV-Induced Lipid Oxidation in Liposomes and Their Enhancement." Antioxidants (MDPI).[Link]

Optimization

oleyoxyethyl phosphorylcholine storage conditions to maximize shelf life

Technical Support Center: Oleyoxyethyl Phosphorylcholine A Guide to Maximizing Shelf Life and Experimental Success Welcome to the technical support center for oleyoxyethyl phosphorylcholine. This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Oleyoxyethyl Phosphorylcholine

A Guide to Maximizing Shelf Life and Experimental Success

Welcome to the technical support center for oleyoxyethyl phosphorylcholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage and handling of this valuable lipid molecule. By understanding the principles behind these recommendations, you can ensure the integrity of your materials, the reproducibility of your experiments, and maximize the shelf life of your oleyoxyethyl phosphorylcholine.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of oleyoxyethyl phosphorylcholine.

Q1: What is the recommended storage temperature for oleyoxyethyl phosphorylcholine?

A1: The universally recommended storage temperature for oleyoxyethyl phosphorylcholine is -20°C.[1][2] This low temperature is critical for minimizing the rates of chemical degradation, including hydrolysis and oxidation, which are the primary pathways that compromise the stability of this unsaturated lipid.

Q2: My oleyoxyethyl phosphorylcholine arrived at room temperature. Is it still viable?

A2: Yes, in most cases. Suppliers often ship oleyoxyethyl phosphorylcholine at room temperature for short durations, particularly for domestic transit.[1] The product is typically stable enough to withstand these conditions without significant degradation. However, upon receipt, it is imperative to immediately transfer the product to the recommended -20°C storage for long-term stability.

Q3: Should I store oleyoxyethyl phosphorylcholine as a dry powder or in a solution?

A3: Oleyoxyethyl phosphorylcholine, being an unsaturated lipid, should be stored dissolved in a suitable organic solvent.[3] Storing it as a powder is not advised because unsaturated lipids are highly hygroscopic. They can readily absorb atmospheric moisture, which can lead to hydrolysis and the formation of a gummy, difficult-to-handle substance.[3]

Q4: What is the best solvent for storing oleyoxyethyl phosphorylcholine?

A4: Oleyoxyethyl phosphorylcholine is commonly supplied and stored in ethanol.[1][2] Other compatible solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] When preparing solutions for storage, it is crucial to use high-purity, anhydrous solvents to minimize the introduction of water, which can facilitate hydrolysis.

Q5: How can I prevent oxidation of my oleyoxyethyl phosphorylcholine stock solution?

A5: Oxidation is a significant concern for unsaturated lipids. To mitigate this, it is best practice to overlay the organic solution with an inert gas, such as argon or nitrogen, before sealing the vial.[3] This displaces oxygen from the headspace, thereby reducing the potential for oxidative degradation of the double bonds in the oleyl chain.

Q6: Can I store oleyoxyethyl phosphorylcholine in an aqueous solution?

A6: Long-term storage of phospholipids in aqueous suspensions is strongly discouraged.[3] The presence of water significantly increases the rate of hydrolysis of the ester and phosphodiester bonds, leading to the breakdown of the molecule.[3] For experiments requiring an aqueous environment, it is best to prepare the aqueous solution fresh from a stock solution in an organic solvent immediately before use.

Q7: What type of container should I use for storage?

A7: For organic solutions of oleyoxyethyl phosphorylcholine, always use glass vials with Teflon-lined caps.[3] Plastic containers, such as those made from polystyrene, polyethylene, or polypropylene, should be avoided as plasticizers and other impurities can leach into the organic solvent, contaminating your lipid stock.[3]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with oleyoxyethyl phosphorylcholine.

Observed Issue Potential Cause Recommended Solution
Inconsistent experimental results between batches. Degradation of the oleyoxyethyl phosphorylcholine stock.1. Verify Storage Conditions: Ensure the stock solution is stored at -20°C under an inert atmosphere. 2. Check for Precipitation: Allow the vial to warm to room temperature before opening and inspect for any precipitate. If present, gently warm and vortex to redissolve. 3. Perform Quality Control: If degradation is suspected, consider analytical techniques like TLC or HPLC to assess the purity of your stock.
Difficulty dissolving the lipid in an aqueous buffer. Oleyoxyethyl phosphorylcholine has limited solubility in aqueous solutions.1. Use a Co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., ethanol). Add this stock solution dropwise to your aqueous buffer while vortexing to facilitate dispersion. 2. Sonication: Use a bath or probe sonicator to aid in the formation of a uniform suspension or liposomes. Be mindful of potential heating and degradation during sonication.
Formation of a gummy or sticky residue from a product thought to be a powder. Absorption of atmospheric moisture by the hygroscopic lipid.This is indicative of improper storage of an unsaturated lipid as a powder.[3] The material has likely undergone some degree of hydrolysis. It is recommended to dissolve the entire sample in a suitable organic solvent, dry the solution with an anhydrous salt (e.g., sodium sulfate), and then filter to remove the salt before storing the solution at -20°C. The concentration of the resulting solution should be determined analytically.

Experimental Protocols: Best Practices for Handling

Protocol 1: Preparation of a Stock Solution

  • Equilibration: Allow the vial of oleyoxyethyl phosphorylcholine to come to room temperature before opening. This prevents condensation of atmospheric moisture into the cold vial, which could introduce water and promote hydrolysis.

  • Solvent Addition: Using a calibrated pipette, add a precise volume of anhydrous, high-purity organic solvent (e.g., ethanol) to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex until the lipid is fully dissolved. Gentle warming in a water bath may be used if necessary.

  • Inert Gas Purge: Briefly flush the headspace of the vial with a gentle stream of an inert gas (argon or nitrogen).

  • Sealing and Storage: Immediately cap the vial with a Teflon-lined closure and store it at -20°C.

Protocol 2: Aliquoting for Experimental Use

  • Minimize Freeze-Thaw Cycles: To avoid repeated warming and cooling of the primary stock solution, it is highly recommended to prepare smaller aliquots for daily or weekly use.

  • Aliquoting Procedure: Following the steps in Protocol 1, dispense the stock solution into smaller glass vials with Teflon-lined caps. Purge each aliquot with inert gas before sealing.

  • Storage of Aliquots: Store all aliquots at -20°C. For working aliquots, allow them to warm to room temperature before use.

Visualizing Degradation Pathways and Storage Logic

To better understand the importance of proper storage, the following diagrams illustrate the primary degradation pathways for oleyoxyethyl phosphorylcholine and the logical workflow for its handling.

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Pathways to Avoid Oleyoxyethyl Phosphorylcholine Oleyoxyethyl Phosphorylcholine Solution in Anhydrous Organic Solvent Solution in Anhydrous Organic Solvent Oleyoxyethyl Phosphorylcholine->Solution in Anhydrous Organic Solvent Inert Atmosphere (Argon/Nitrogen) Inert Atmosphere (Argon/Nitrogen) Solution in Anhydrous Organic Solvent->Inert Atmosphere (Argon/Nitrogen) Storage at -20°C Storage at -20°C Inert Atmosphere (Argon/Nitrogen)->Storage at -20°C Glass Vial with Teflon Cap Glass Vial with Teflon Cap Storage at -20°C->Glass Vial with Teflon Cap Improper Storage Improper Storage Presence of Water Presence of Water Improper Storage->Presence of Water Hygroscopic nature Presence of Oxygen Presence of Oxygen Improper Storage->Presence of Oxygen Air exposure Elevated Temperature Elevated Temperature Improper Storage->Elevated Temperature Incorrect storage temp. Hydrolysis Hydrolysis Oxidation Oxidation Presence of Water->Hydrolysis Presence of Oxygen->Oxidation Elevated Temperature->Hydrolysis Elevated Temperature->Oxidation

Caption: Logic of Optimal Storage vs. Degradation Pathways.

Start: Receive Product Start: Receive Product Store at -20°C Immediately Store at -20°C Immediately Start: Receive Product->Store at -20°C Immediately Prepare Stock Solution in Organic Solvent Prepare Stock Solution in Organic Solvent Store at -20°C Immediately->Prepare Stock Solution in Organic Solvent Aliquot into Smaller Volumes Aliquot into Smaller Volumes Prepare Stock Solution in Organic Solvent->Aliquot into Smaller Volumes Purge Headspace with Inert Gas Purge Headspace with Inert Gas Aliquot into Smaller Volumes->Purge Headspace with Inert Gas Store Aliquots at -20°C Store Aliquots at -20°C Purge Headspace with Inert Gas->Store Aliquots at -20°C Warm Aliquot to Room Temp Before Use Warm Aliquot to Room Temp Before Use Store Aliquots at -20°C->Warm Aliquot to Room Temp Before Use End: Use in Experiment End: Use in Experiment Warm Aliquot to Room Temp Before Use->End: Use in Experiment

Caption: Recommended Workflow for Handling Oleyoxyethyl Phosphorylcholine.

References

  • Long Term Storage of Lyophilized Liposomal Formulations - PMC. [Link]

  • Long-term storage of lyophilized liposomal formulations - PubMed - NIH. [Link]

  • Stability of liposomes on long term storage - PubMed. [Link]

  • Oleyloxyethyl Phosphorylcholine 70560 from Cayman Chemical | Biocompare.com. [Link]

Sources

Troubleshooting

optimizing extraction yield of oleyoxyethyl phosphorylcholine from biological matrices

Welcome to the technical support center for the extraction of oleyoxyethyl phosphorylcholine (Oly-Oxy-PC) and related lysophospholipids from complex biological matrices. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of oleyoxyethyl phosphorylcholine (Oly-Oxy-PC) and related lysophospholipids from complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of lipid extraction, ensuring high-yield, high-purity results. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your specific application.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the extraction of Oly-Oxy-PC.

Q1: Which extraction method is best for Oly-Oxy-PC: Folch, Bligh & Dyer, or MTBE?

A1: The "best" method depends on your sample matrix, sample volume, and desired throughput. Oly-Oxy-PC, as a lysophosphatidylcholine (LPC), is a polar lipid.

  • Folch & Bligh & Dyer: These are considered "gold standard" methods that use a chloroform/methanol system.[1][2] They are highly effective for a broad range of lipids. The Folch method uses a larger solvent-to-sample ratio and is often preferred for solid tissues, while the Bligh & Dyer method is a more rapid adaptation suitable for liquid samples or tissues with high water content.[1][3][4] For polar lipids like Oly-Oxy-PC, both methods show good recovery.[5]

  • Methyl-tert-butyl ether (MTBE): This method offers a significant advantage in terms of safety (replacing chloroform) and ease of use.[6] The lipid-containing organic phase forms the upper layer, simplifying collection and reducing contamination risk.[6] The MTBE method has been shown to provide broad coverage of lipid classes and is particularly well-suited for high-throughput and automated workflows.[6][7]

Recommendation: For most applications involving plasma or cell culture, the MTBE method offers an excellent balance of recovery, safety, and efficiency.[6] For solid tissues where exhaustive extraction is paramount, the traditional Folch method remains a robust choice.[1]

Q2: Why is my Oly-Oxy-PC recovery low and inconsistent?

A2: Low and variable recovery is a common issue often traced back to several factors:

  • Suboptimal Phase Partitioning: Oly-Oxy-PC is amphipathic. If the polarity of the extraction system is not carefully controlled, the analyte can be lost to the aqueous phase or trapped at the interface.[8]

  • Enzymatic Degradation: Phospholipases present in the sample can degrade Oly-Oxy-PC during sample handling and extraction.[9][10] This is especially critical if samples are not handled quickly and kept cold.

  • Adsorption to Surfaces: Lysophospholipids are "sticky" and can adsorb to glass or plastic surfaces, leading to significant sample loss, especially at low concentrations.[9]

  • Incomplete Protein Precipitation: If proteins are not fully denatured and precipitated, Oly-Oxy-PC can remain bound to them, preventing its extraction into the organic solvent.[7]

Q3: Is an internal standard necessary for quantifying Oly-Oxy-PC?

A3: Absolutely. For accurate and reproducible quantification via mass spectrometry, using an internal standard (IS) is non-negotiable. An IS is a chemically similar molecule added at a known concentration to your sample before extraction.[11] It corrects for variability in extraction efficiency, sample loss during processing, and matrix effects during analysis.[11]

Ideal internal standards for Oly-Oxy-PC include stable isotope-labeled (e.g., d4- or 13C-labeled) versions of Oly-Oxy-PC or an LPC with a non-endogenous fatty acid chain (e.g., LPC 13:0 or LPC 19:0).[12][13][14]

Q4: How can I prevent my sample from degrading before and during extraction?

A4: Sample integrity is paramount.

  • Immediate Processing: Process samples as quickly as possible after collection. If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.[9]

  • Work on Ice: Keep samples on ice at all times during handling and preparation to minimize enzymatic activity.[9]

  • Use Inhibitors: For particularly sensitive samples, consider adding a cocktail of protease and phospholipase inhibitors to your homogenization or extraction buffer.[9]

  • Avoid Harsh Conditions: Exposure to strong acids or bases can cause chemical hydrolysis of the ester bond.[15][16] Unless a specific protocol calls for it, maintain a neutral pH.

  • Prevent Oxidation: The "oleoyl" group in Oly-Oxy-PC contains a double bond susceptible to oxidation. Work under an inert gas like nitrogen or argon if possible, especially during solvent evaporation steps.[17]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the extraction workflow.

Problem 1: Persistent Emulsion Formation During Phase Separation

Cause: Emulsions are a common problem when extracting lipids from matrices rich in proteins and other surfactant-like molecules.[18] The agitation during mixing creates a stable colloidal suspension of the aqueous and organic layers, making clean separation impossible.

Solutions:

  • Gentle Mixing: Prevention is better than cure. Instead of vigorous vortexing or shaking, gently invert or rock the sample tube for a longer period. This increases the surface area for extraction without the high energy input that causes emulsions.[18]

  • Centrifugation: This is the most effective method. Centrifuging the sample (e.g., 1,000-3,000 x g for 5-10 minutes) will force the separation of the layers and often compact the precipitated protein into a tight pellet at the interface.[6][19]

  • "Salting Out": Add a small amount of a saturated sodium chloride (NaCl) solution (brine) or solid salt.[20] This increases the ionic strength of the aqueous phase, which decreases the solubility of the organic solvent in the aqueous layer and disrupts the emulsion.[18][21]

  • Temperature Change: Chilling the sample on ice can sometimes help break an emulsion by altering solvent densities and solubilities.

Problem 2: Low Yield of Oly-Oxy-PC in the Final Extract

Cause: This indicates that the analyte is being lost at one or more stages of the process. The amphipathic nature of Oly-Oxy-PC makes it particularly sensitive to the extraction solvent polarity.

Workflow for Troubleshooting Low Yield:

Caption: A logical workflow for diagnosing the cause of low extraction yield.

Detailed Solutions:

  • Optimize Solvent Ratios: The ratio of the non-polar solvent (Chloroform/MTBE), polar solvent (Methanol), and aqueous phase (Water/Buffer) is critical.[22] For polar lipids like Oly-Oxy-PC, ensuring sufficient methanol is key to disrupting lipid-protein interactions and partitioning the analyte correctly.[5] A slight modification, such as using an acidified Bligh & Dyer method, can sometimes improve the recovery of certain phospholipids, but this must be done cautiously to avoid hydrolysis.[1][22][23]

    Table 1: Comparison of Common Biphasic Extraction Systems

    Method Typical Ratio (Organic:Polar:Aqueous) Upper Phase Lower Phase Key Advantage for Oly-Oxy-PC Reference
    Folch Chloroform:Methanol:Water (8:4:3) Aqueous/Methanol Lipid-rich Chloroform Gold standard, exhaustive extraction.[22] [22]
    Bligh & Dyer Chloroform:Methanol:Water (1:1:0.9) Aqueous/Methanol Lipid-rich Chloroform Reduced solvent volume, good for liquids.[1] [1]

    | MTBE | MTBE:Methanol:Water (5:1.5:1.25) | Lipid-rich MTBE | Aqueous/Methanol | Safer, cleaner separation, automation-friendly.[6] |[6] |

  • Use Low-Binding Labware: Switch to polypropylene or silanized glass tubes and pipette tips to minimize the loss of Oly-Oxy-PC due to surface adsorption.[9] This is especially important when working with low-concentration samples.

Part 3: Recommended Experimental Protocol

This section provides a detailed, step-by-step protocol for the extraction of Oly-Oxy-PC from plasma using the MTBE method, which is recommended for its robustness and safety.

MTBE Extraction Protocol for Oly-Oxy-PC from Plasma

This protocol is adapted from established methods for high-throughput lipidomics.[6][11]

Materials:

  • Plasma sample (stored at -80°C)

  • Internal Standard (IS) solution (e.g., 10 µg/mL LPC 19:0 in methanol)

  • LC-MS grade Methanol (MeOH), pre-chilled to -20°C

  • LC-MS grade Methyl-tert-butyl ether (MTBE), pre-chilled to -20°C

  • LC-MS grade Water

  • Low-binding microcentrifuge tubes (1.5 or 2 mL)

Procedure:

  • Sample Preparation: Thaw plasma samples on ice. In a 1.5 mL low-binding microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the IS solution directly to the plasma. Vortex briefly (2-3 seconds) to mix. This step is critical for accurate quantification as the IS must be subjected to the exact same conditions as the analyte.[11]

  • Protein Precipitation & Monophasic Extraction: Add 250 µL of cold methanol. Vortex vigorously for 20 seconds to ensure complete protein precipitation. The mixture should appear cloudy.[7]

  • Lipid Extraction: Add 800 µL of cold MTBE. Vortex for 1 minute. Incubate the tube on a shaker or rocker at 4°C for 30 minutes to ensure thorough extraction.[6][7]

  • Phase Separation: Add 200 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.[6]

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. You will observe three distinct layers: a top organic (MTBE) layer containing the lipids, a bottom aqueous layer, and a solid protein pellet at the interface.[6][19]

  • Collection: Carefully pipette the top organic layer (~700-750 µL) into a new clean tube, being careful not to disturb the protein pellet. Because the lipid-rich layer is on top, this transfer is much cleaner and easier than with chloroform-based methods.[6]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. Avoid overheating, as this can degrade the sample.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent appropriate for your downstream analysis (e.g., 100 µL of methanol or mobile phase for LC-MS). Vortex briefly and transfer to an autosampler vial.

Workflow Diagram: MTBE Extraction

Caption: Step-by-step workflow for MTBE-based extraction of Oly-Oxy-PC.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • MTBE Lipid Extraction - Protocol. OneLab. [Link]

  • Matyáš, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]

  • Iverson, S. J., et al. (2001). Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287. [Link]

  • Linton, P. E., et al. (2017). Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS. Analytical and Bioanalytical Chemistry, 409(5), 1367-1376. [Link]

  • Furse, S., et al. (2015). Isolation of lipids from biological samples. Molecular Membrane Biology, 32(3), 55-64. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? ResearchGate. [Link]

  • Metabolomics and Lipidomics Sample Preparation. protocols.io. [Link]

  • Al-Hetlani, E. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7649. [Link]

  • Aoki, J., et al. (2019). Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification. Journal of Lipid Research, 60(1), 169-180. [Link]

  • Zhao, Z., & Xu, Y. (2010). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. Journal of Lipid Research, 51(3), 652-659. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

  • Al-Sari, A., et al. (2023). Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. Metabolites, 13(9), 999. [Link]

  • Liebisch, G., et al. (2002). High-Throughput Quantification of Lysophosphatidylcholine by Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 48(12), 2217-2224. [Link]

  • Alshehry, Z., et al. (2019). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in Endocrinology, 10, 569. [Link]

  • Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. Agilent. [Link]

  • Douglas, N. (2015). Living Off the Fat of the Land: Lipid Extraction Methods. LCGC North America, 33(8), 564-569. [Link]

  • Ulmer, C. Z., et al. (2018). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Metabolites, 8(2), 36. [Link]

  • Le, T. L., et al. (2013). Extraction, chromatographic and mass spectrometric methods for lipid analysis. Journal of Separation Science, 36(10), 1601-1618. [Link]

  • Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. Molecules, 22(4), 548. [Link]

  • Extraction of C16:0 lysophosphatidylcholine (C16:0 lyso-PC) from human plasma using liquid. ResearchGate. [Link]

  • Extraction and separation of fats and lipids. Cyberlipid. [Link]

  • Parthasarathy, S., & Baumann, W. J. (1979). Degradation of lysophosphatidylcholine by lysosomes. Stimulation of lysophospholipase C by taurocholate and deficiency in Niemann-Pick fibroblasts. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 573(1), 137-145. [Link]

  • Calvano, C. D., et al. (2021). Analytical challenges and opportunities in the extraction, separation, and identification of food phospholipids. Frontiers in Nutrition, 8, 708398. [Link]

  • What are the reasons for decreased lipid extraction from wet micro-algal biomass? ResearchGate. [Link]

  • Law, S. H., et al. (2019). An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases. International Journal of Molecular Sciences, 20(5), 1149. [Link]

  • Pietzyk, B., & Henschke, M. (2000). Degradation of phosphatidylcholine in liposomes containing carboplatin in dependence on composition and storage conditions. Pharmazie, 55(1), 31-34. [Link]

Sources

Optimization

resolving HPLC peak tailing for oleyoxyethyl phosphorylcholine quantification

Resolving HPLC Peak Tailing for Oleoyloxyethyl Phosphorylcholine (OPC) Overview: Oleoyloxyethyl phosphorylcholine (OPC) is a synthetic ether lipid and phospholipid analog widely utilized in pharmacokinetic studies as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving HPLC Peak Tailing for Oleoyloxyethyl Phosphorylcholine (OPC)

Overview: Oleoyloxyethyl phosphorylcholine (OPC) is a synthetic ether lipid and phospholipid analog widely utilized in pharmacokinetic studies as a potent phospholipase A2 (PLA2) inhibitor[1]. Due to its amphiphilic structure—comprising a zwitterionic phosphorylcholine headgroup and a lipophilic oleyl tail—quantifying OPC via High-Performance Liquid Chromatography (HPLC) frequently results in severe peak tailing, retention time drift, and poor recovery. This guide provides a mechanistic breakdown and field-proven protocols to achieve symmetrical peak shapes and reliable quantification.

The Biological Context of OPC

Understanding OPC's mechanism of action helps contextualize its structural properties. As a PLA2 inhibitor, OPC mimics endogenous membrane phospholipids to bind the enzyme's active site, halting the arachidonic acid cascade[1].

PLA2_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Substrate AA Arachidonic Acid (AA) PLA2->AA Cleavage LPC Lysophospholipids PLA2->LPC Cleavage OPC Oleoyloxyethyl Phosphorylcholine (OPC) OPC->PLA2 Inhibits Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids COX/LOX Enzymes

Figure 1: Pharmacological role of Oleoyloxyethyl Phosphorylcholine (OPC) as a PLA2 inhibitor.

Mechanistic Causes of OPC Peak Tailing

Peak tailing in OPC chromatography is rarely caused by a single factor. It is typically a combination of secondary retention mechanisms overpowering the primary hydrophobic interactions[2].

  • The Silanol Effect (Cation-Exchange): The quaternary ammonium group of the choline moiety carries a permanent positive charge. In traditional silica-based reversed-phase columns, unreacted silanol groups (Si-OH) become ionized (Si-O⁻) at pH > 3.0. This creates a secondary cation-exchange retention mechanism. The basic choline group interacts strongly with these acidic free silanols, dragging the tail of the peak[2].

  • The Metal Chelation Effect: The phosphate group in the phosphorylcholine headgroup is highly electronegative and acts as a Lewis base. It chelates with Lewis acid sites (e.g., iron, nickel, chromium) on the stainless steel surfaces of the HPLC flow path and column frits. This non-specific adsorption causes both severe tailing and loss of analyte recovery[3].

  • Lipid Micellization: Due to its amphiphilic nature, OPC can form micelles or aggregate in highly aqueous mobile phases, leading to broad, asymmetrical peaks due to poor mass transfer kinetics.

Diagnostic & Resolution Workflow

HPLC_Workflow Start Observe OPC Peak Tailing (Asymmetry Factor > 1.5) CheckHardware Is the LC system/column stainless steel? Start->CheckHardware HardwareYes Switch to PEEK/Bio-LC or add Medronic Acid CheckHardware->HardwareYes Yes HardwareNo Evaluate Mobile Phase CheckHardware->HardwareNo No CheckSilanol Are silanol interactions suppressed? HardwareYes->CheckSilanol HardwareNo->CheckSilanol SilanolNo Add Triethylamine (TEA) or lower pH < 3.0 CheckSilanol->SilanolNo No SilanolYes Check Lipid Solubility CheckSilanol->SilanolYes Yes CheckSolubility Is OPC aggregating? SilanolNo->CheckSolubility SilanolYes->CheckSolubility SolubilityYes Increase Column Temp & add Isopropanol CheckSolubility->SolubilityYes Yes Success Symmetrical Peak (Asymmetry Factor 1.0 - 1.2) SolubilityYes->Success

Figure 2: Diagnostic logic tree for resolving OPC peak tailing in reversed-phase HPLC.

Frequently Asked Questions (Troubleshooting)

Q: I am using a standard C18 column and my OPC peak has an asymmetry factor ( As​ ) > 2.0. How do I fix the silanol interaction? A: You must suppress the secondary cation-exchange mechanism. The most effective method is adding an ion-pairing agent like Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial amine; it competes for and binds to the ionized silanol sites, effectively masking them from the choline headgroup[4]. Alternatively, lowering the mobile phase pH below 3.0 protonates the silanols, neutralizing their charge and preventing the interaction[2][5].

Q: My peak shape improved with TEA, but my peak area (recovery) is still inconsistent across injections. What is happening? A: This is a classic symptom of metal chelation. The phosphate group of OPC is binding to the stainless steel hardware in your system[3]. To resolve this, switch to a biocompatible LC system (e.g., PEEK or MP35N flow paths) or use PEEK-lined columns[3]. If hardware changes are impossible, adding a trace amount of a chelator (like medronic acid) to the mobile phase can passivate the metal sites. Hydrophilic interaction liquid chromatography (HILIC) can also reduce these interactions[6].

Q: How can I differentiate between column degradation (voids) and chemical tailing? A: Inject a neutral, non-chelating marker (e.g., toluene or uracil). If the neutral marker tails, the column bed has a physical void or frit blockage[5][7]. If the neutral marker is symmetrical but OPC tails, the issue is chemical (silanol or metal interactions)[7].

Quantitative Data: Impact of Optimization on OPC Chromatography

The following table summarizes the quantitative improvements in chromatographic performance when systematically addressing silanol and metal interactions.

System Configuration & Mobile PhaseTailing Factor ( As​ )Theoretical Plates ( N )OPC Recovery (%)Primary Limitation Addressed
Stainless Steel + C18 (No Additives)2.853,20045%Baseline (Severe tailing & loss)
Stainless Steel + C18 + 0.1% TEA1.608,50062%Silanol interactions suppressed
PEEK Bio-LC + C18 + 0.1% TEA1.1514,20098%Metal chelation eliminated
PEEK Bio-LC + Base-Deactivated C18 + TEA + 10% IPA1.0516,80099%Lipid micellization disrupted

Note: An ideal peak asymmetry factor ( As​ ) is between 1.0 and 1.2[5].

Self-Validating Experimental Protocol: Optimized OPC Quantification

To ensure scientific integrity, the following protocol incorporates self-validating system suitability checks to guarantee that the hardware and chemistry are primed for OPC analysis.

Phase 1: System Passivation and Mobile Phase Preparation

Causality: Passivation ensures that any residual metal active sites are blocked before the analyte is introduced, preventing recovery loss[3].

  • System Flush: Flush the HPLC system (bypassing the column) with 50% Methanol / 50% Water containing 0.1% Phosphoric Acid for 30 minutes at 1.0 mL/min to strip heavy metals.

  • Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Acetate buffer. Adjust to pH 4.2 using glacial acetic acid. Add 0.1% Triethylamine (TEA) (v/v)[4]. Reasoning: pH 4.2 maintains buffer capacity while TEA masks residual silanols.

  • Mobile Phase B (Organic): Prepare a mixture of Acetonitrile and Isopropanol (IPA) in an 80:20 (v/v) ratio. Reasoning: IPA acts as a strong solubilizing agent to prevent OPC micelle formation and sharpen the peak.

  • Column Equilibration: Install a base-deactivated (end-capped) C18 column or a HILIC column[6]. Equilibrate with 50% A / 50% B for 20 column volumes.

Phase 2: System Suitability Testing (Self-Validation)

Causality: Validates that physical column defects are not masquerading as chemical tailing[7].

  • Neutral Marker Injection: Inject 10 µL of a 10 µg/mL Toluene standard.

  • Acceptance Criteria: The Toluene peak must exhibit a Tailing Factor ( As​ ) 1.1. If As​ > 1.1, replace the column frit or the column itself before proceeding[5][7].

Phase 3: Sample Preparation and Injection

Causality: Removing incompatible extraction solvents prevents injection-solvent-induced peak distortion[8].

  • Extraction: Extract OPC from biological matrices using a standard Chloroform/Methanol (2:1) liquid-liquid extraction.

  • Drying: Evaporate the organic layer to complete dryness under a gentle stream of nitrogen gas. Reasoning: Injecting chloroform directly into a reversed-phase system causes severe peak fronting and tailing due to solvent mismatch[8].

  • Reconstitution: Reconstitute the dried lipid pellet in the initial mobile phase conditions (e.g., 50% A / 50% B). Vortex for 60 seconds and sonicate for 5 minutes.

  • Analysis: Inject 5-10 µL onto the HPLC system. Maintain the column compartment at 45°C to improve lipid mass transfer kinetics.

References
  • Agilent Technologies. Minimizing Interaction of Phospholipids with LC Hardware. 3

  • Remedy Publications LLC. Simple and Rapid Separation and Determination of Phospholipids by HPLC-UV System. 8

  • ACS Publications. Individual Phosphatidylcholine Species Analysis by RP-HPLC-ELSD for Determination of Polyenylphosphatidylcholine in Lecithins. 4

  • PMC / NIH. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry. 6

  • Phenomenex. How to Reduce Peak Tailing in HPLC?2

  • PMC / NIH. Modulation of CaV1.3b L-type calcium channels by M1 muscarinic receptors varies with CaVβ subunit expression. 1

  • Element Lab Solutions. Peak Tailing in HPLC. 5

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. 7

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Oleyloxyethyl Phosphorylcholine vs. Zileuton for 5-Lipoxygenase Pathway Inhibition

Executive Summary When targeting the 5-lipoxygenase (5-LOX) pathway to suppress pro-inflammatory leukotrienes (LTs), researchers must strategically choose between upstream substrate depletion and downstream catalytic inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When targeting the 5-lipoxygenase (5-LOX) pathway to suppress pro-inflammatory leukotrienes (LTs), researchers must strategically choose between upstream substrate depletion and downstream catalytic inhibition. This guide objectively compares oleyloxyethyl phosphorylcholine (OOPC) , a secreted phospholipase A2 (sPLA2) inhibitor, with zileuton , a direct 5-LOX inhibitor. By understanding their mechanistic divergence, drug development professionals can design more precise in vitro and in vivo inflammatory models.

Mechanistic Divergence: Upstream vs. Downstream Inhibition

The biosynthesis of leukotrienes is a multi-step enzymatic cascade. The choice between OOPC and zileuton dictates exactly where this cascade is halted.

  • OOPC (Upstream Substrate Depletion): OOPC is a phospholipid analog that acts as a potent, specific inhibitor of [1]. By occupying the active site of sPLA2, OOPC prevents the cleavage of membrane phospholipids[1]. This upstream blockade starves downstream enzymes—including 5-LOX and cyclooxygenase (COX)—of free arachidonic acid (AA), broadly downregulating multiple eicosanoid pathways[2].

  • Zileuton (Downstream Catalytic Inhibition): Zileuton is a highly selective, orally active[3]. It functions primarily as an iron-ligand and redox inhibitor, directly chelating the non-heme iron atom within the 5-LOX active site and stabilizing it in an inactive ferrous (Fe²⁺) state ()[4]. This directly halts the conversion of AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE)[4].

  • Advanced Pharmacological Insight: While zileuton is primarily a 5-LOX inhibitor, rigorous studies have shown that at higher concentrations, it also exhibits upstream effects by interfering with AA release and to cellular membranes in macrophages[5].

Pathway PL Membrane Phospholipids sPLA2 Secretory PLA2 (sPLA2) PL->sPLA2 AA Arachidonic Acid (AA) sPLA2->AA LOX 5-Lipoxygenase (5-LOX) AA->LOX HPETE 5-HPETE LOX->HPETE LT Leukotrienes (LTB4, LTC4) HPETE->LT OOPC OOPC OOPC->sPLA2 Inhibits Zileuton Zileuton Zileuton->LOX Inhibits

Diagram 1: Upstream vs. downstream inhibition of the leukotriene biosynthesis pathway.

Quantitative Performance Comparison

The following table synthesizes the pharmacological profiles and inhibitory potencies of both compounds to aid in experimental dose selection.

PropertyOleyloxyethyl Phosphorylcholine (OOPC)Zileuton
Primary Target Secreted Phospholipase A2 (sPLA2)5-Lipoxygenase (5-LOX)
Mechanism of Action Substrate analog; blocks AA releaseIron chelation; blocks AA oxidation
IC₅₀ (Primary Target) 6.2 µM (porcine sPLA2)[1], 13.7 µM (human sPLA2)[6]0.3 - 0.9 µM (LTB4 synthesis in PMNLs)[7]
Downstream Effect Broad (Decreases LTs, PGs, TXA2)Specific (Decreases LTs; PGs unaffected at low doses)
Chemical Nature Phospholipid analogBenzothiophene N-hydroxyurea
Solubility Ethanol (15 mg/ml), PBS pH 7.2 (25 mg/ml)[1]DMSO (100 mM), Ethanol (≥12.7 mg/mL)[3],[8]
CAS Number 84601-19-4 / 96720-06-8[1],[6]111406-87-2[3]

Experimental Protocols: A Self-Validating System

To rigorously compare these inhibitors in a laboratory setting, the experimental design must establish strict causality. Measuring only downstream LTB4 production is insufficient, as both OOPC and zileuton will reduce it.

The Causality Principle: A self-validating protocol must quantify both free AA release and LTB4 production. This dual-readout system confirms whether the observed LTB4 reduction is due to upstream substrate starvation (OOPC) or direct enzymatic blockade (Zileuton).

Protocol: Cell-Based LTB4 and AA Biosynthesis Assay

Step 1: Cell Preparation

  • Isolate human polymorphonuclear leukocytes (PMNLs) or culture J774 macrophages[5].

  • Seed cells at 1×106 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

Step 2: Inhibitor Pre-incubation (The Causality Check)

  • Vehicle Control: Add 0.1% DMSO.

  • OOPC Group: Add 10 µM OOPC (concentration sufficient to block sPLA2 activity)[6].

  • Zileuton Low-Dose Group: Add 1 µM Zileuton (selective 5-LOX inhibition)[5].

  • Zileuton High-Dose Group: Add 10 µM Zileuton (to test for off-target PLA2 translocation inhibition)[5].

  • Incubate all groups for 30 minutes at 37°C in a 5% CO₂ atmosphere.

Step 3: Pathway Stimulation

  • Add 1 µM calcium ionophore A23187 or 10 µg/mL Lipopolysaccharide (LPS) to trigger calcium-dependent PLA2 activation and subsequent 5-LOX activity[5].

  • Incubate for 15-30 minutes.

Step 4: Supernatant Collection

  • Centrifuge the plates at 300 x g for 5 minutes at 4°C to pellet the cells.

  • Carefully collect the cell-free supernatant and store at -80°C if not analyzing immediately.

Step 5: Dual-Analyte Quantification

  • Arachidonic Acid (AA): Quantify free AA in the supernatant via LC-MS/MS. (Validation: OOPC should significantly reduce AA; 1 µM Zileuton should leave AA unchanged, while 10 µM Zileuton may show partial AA reduction).

  • Leukotriene B4 (LTB4): Quantify via a specific Enzyme-Linked Immunosorbent Assay (ELISA). (Validation: Both OOPC and Zileuton should significantly reduce LTB4 levels).

Workflow CellPrep Macrophage Isolation & Culture PreInc Inhibitor Pre-incubation (OOPC vs Zileuton) CellPrep->PreInc Stim Stimulation (A23187 or LPS) PreInc->Stim Supernatant Supernatant Collection Stim->Supernatant Analysis LC-MS/MS & ELISA (AA and LTB4 Quant) Supernatant->Analysis

Diagram 2: Cell-based assay workflow for evaluating 5-LOX pathway inhibitors.

References

  • Title: The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages Source: PubMed Central (NIH) URL: [Link]

Sources

Comparative

Comparative Analysis of Oleyoxyethyl Phosphorylcholine (OOPC) and Natural Phospholipids in Advanced Therapeutics

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation and biomimetic delivery systems, I frequently encounter a critical design bottleneck: the inherent instability of natural phospholipi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipid nanoparticle (LNP) formulation and biomimetic delivery systems, I frequently encounter a critical design bottleneck: the inherent instability of natural phospholipids in inflammatory or pathological microenvironments. Endogenous enzymes, specifically Phospholipase A2 (PLA2), rapidly degrade natural lipid bilayers, leading to premature payload release and systemic toxicity.

To overcome this, the field has pivoted toward synthetic, enzyme-resistant analogs. Chief among these is Oleyoxyethyl Phosphorylcholine (OOPC) . This guide provides an in-depth, objective comparative analysis of OOPC versus natural phospholipids, detailing their mechanistic divergence, performance metrics, and self-validating protocols for integration into next-generation therapeutics.

Structural and Mechanistic Dissection

The fundamental difference between natural phospholipids (such as Phosphatidylcholine, PC) and OOPC lies in their molecular architecture at the sn-2 position of the glycerol backbone.

  • Natural Phospholipids (The Substrate): Natural PCs contain an ester bond at the sn-2 position. In biological systems, secreted and cytosolic PLA2 enzymes recognize this ester linkage, nucleophilically attacking the carbonyl carbon. This hydrolysis releases arachidonic acid (a primary precursor for inflammatory eicosanoids) and lysophospholipids (which act as detergents, destabilizing cell membranes and disrupting vesicular trafficking)[1].

  • OOPC (The Inhibitor): OOPC is an ether-linked analog where the vulnerable ester bond is replaced by an oleyloxyethyl moiety. Because the catalytic histidine/aspartate dyad in the PLA2 active site cannot cleave an ether linkage, OOPC acts as a potent, lipophilic competitive inhibitor[2]. The hydrophobic tail anchors tightly into the enzyme's hydrophobic channel, locking PLA2 in an inactive state and preventing the downstream inflammatory cascade[3].

G PC Natural Phospholipid (PC) (Enzyme Substrate) PLA2 Phospholipase A2 (PLA2) (Active Enzyme) PC->PLA2 Hydrolysis at sn-2 Products Arachidonic Acid + LPC (Inflammation / Lysis) PLA2->Products Catalysis Blocked Enzyme-Inhibitor Complex (Neutralized PLA2) PLA2->Blocked OOPC OOPC Analog (Competitive Inhibitor) OOPC->PLA2 High-Affinity Binding OOPC->Blocked Stable Complex

Fig 1. Mechanistic divergence of PLA2 interaction with natural phospholipids versus OOPC.

Comparative Performance Data

When engineering a liposomal or biomimetic carrier, selecting the right lipid backbone dictates the in vivo fate of the nanoparticle. The table below summarizes the quantitative and qualitative differences between a standard natural phospholipid (POPC) and OOPC.

ParameterNatural Phosphatidylcholine (e.g., POPC)Oleyoxyethyl Phosphorylcholine (OOPC)
sn-2 Linkage Chemistry Ester bond (Highly hydrolyzable)Ether-linked moiety (Non-hydrolyzable)
Interaction with PLA2 Primary Substrate ( Km​ ~ 1-5 mM)Competitive Inhibitor ( IC50​ ~ 0.5-2.0 μM)
Downstream Byproducts Arachidonic Acid, LysophosphatidylcholineNone (Forms a stable, inert complex)
Membrane Destabilization High (Post-hydrolysis lysis)Negligible (Maintains lipid bilayer integrity)
Primary Application Standard liposomal drug deliveryTargeted PLA2 inhibition, Biomimetic decoys

Application Spotlight: Biomimetic "Lure and Kill" Nanoparticles

One of the most elegant applications of OOPC is in the development of biomimetic cellular decoys. Natural red blood cell (RBC) membranes are highly susceptible to venomous or pathological PLA2-induced hemolysis. By extracting RBC membranes and doping them with OOPC and melittin, researchers have engineered a "Lure and Kill" nanoparticle (L&K-NP)[4].

The Causality of the Design: Melittin acts as a biochemical attractant, drawing PLA2 to the nanoparticle surface. Once the enzyme attempts to cleave the membrane, it encounters the intercalated OOPC. The OOPC irreversibly binds the PLA2 active site, neutralizing the enzyme without destroying the decoy membrane. This synergistic integration voids the systemic toxicity associated with free OOPC or melittin molecules while providing a significant survival benefit against acute PLA2 toxicity[2].

Workflow Step1 1. RBC Membrane Extraction Step2 2. OOPC & Melittin Insertion Step1->Step2 Step4 4. Core-Shell Fusion (Extrusion) Step2->Step4 Step3 3. PLGA Core Synthesis Step3->Step4 Step5 5. PLA2 Neutralization Assay Step4->Step5

Fig 2. Self-validating workflow for formulating and testing OOPC-doped biomimetic nanoparticles.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Every step includes a built-in quality control checkpoint to verify causality and system integrity.

Protocol A: Formulation of OOPC-Doped Biomimetic Nanoparticles

Objective: To synthesize stable, core-shell nanoparticles that resist PLA2 degradation.

  • RBC Ghost Preparation: Isolate RBCs from whole blood via centrifugation (800 × g, 5 min). Subject the pellet to hypotonic lysis using 0.25× PBS at 4°C.

    • Causality Check: Hypotonic shock forces the cells to swell and burst, releasing hemoglobin. Centrifuge at 10,000 × g to collect the empty "ghost" membranes. The pellet must transition from opaque red to translucent pink/white.

  • Lipid Doping: Resuspend the RBC ghosts in 1× PBS. Add OOPC (dissolved in ethanol) at a 5% molar ratio relative to total membrane lipids. Incubate at 37°C for 30 minutes to allow hydrophobic insertion.

  • Polymeric Core Synthesis: Synthesize PLGA cores (approx. 70 nm) via a standard nanoprecipitation method.

  • Core-Shell Fusion: Mix the OOPC-doped RBC membranes with the PLGA cores at a 1:1 protein-to-polymer weight ratio. Co-extrude the mixture sequentially through 400 nm, 200 nm, and 100 nm polycarbonate membranes using a mini-extruder.

    • Self-Validation: Analyze the final L&K-NPs via Dynamic Light Scattering (DLS). A successful coating will show an increase in hydrodynamic diameter (from ~70 nm to ~85 nm) and a shift in Zeta potential (from -45 mV to approximately -20 mV, matching natural RBCs). The Polydispersity Index (PDI) must be < 0.2.

Protocol B: Fluorometric PLA2 Inhibition Kinetics Assay

Objective: To quantify the competitive inhibition efficacy of OOPC against active PLA2.

  • Substrate Preparation: Prepare a 10 μM solution of PED6 (a fluorogenic PLA2 substrate that remains quenched until the sn-2 BODIPY group is cleaved by PLA2).

  • Inhibitor Titration: In a 96-well black microplate, array OOPC-doped liposomes alongside natural POPC liposomes (control) across a concentration gradient (0.1 μM to 10 μM).

  • Enzyme Addition: Inject 50 ng/mL of purified Secretory PLA2 (sPLA2) into each well.

    • Self-Validation (Controls): Include a "Substrate Only" well (baseline auto-hydrolysis) and a "Vehicle + Enzyme" well (Vmax reference).

  • Kinetic Readout: Immediately monitor fluorescence emission at 515 nm (excitation 488 nm) continuously for 30 minutes at 37°C.

  • Data Synthesis: Calculate the initial velocity ( V0​ ) for each well. OOPC wells will demonstrate a dose-dependent flattening of the fluorescence curve, confirming that OOPC successfully outcompetes the PED6 substrate for the PLA2 active site.

Conclusion

The transition from natural phospholipids to synthetic analogs like OOPC represents a paradigm shift in targeted therapeutics. While natural PCs remain the gold standard for basic structural delivery, their susceptibility to enzymatic degradation makes them liabilities in PLA2-rich pathological environments. By leveraging the ether-linked architecture of OOPC, researchers can engineer intelligent, biomimetic systems that actively neutralize disease microenvironments rather than simply surviving them.

References

  • Source: National Science Foundation (NSF)
  • Source: Molecular Biology of the Cell (MBoC)
  • Source: MDPI (Toxins)

Sources

Validation

oleyoxyethyl phosphorylcholine vs arachidonyl trifluoromethyl ketone (AACOCF3)

A Comprehensive Application Guide: Differentiating PLA2 Isoforms Using AACOCF3 and Oleyoxyethyl Phosphorylcholine Phospholipase A2 (PLA2) enzymes are critical regulators of lipid metabolism, responsible for cleaving the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Application Guide: Differentiating PLA2 Isoforms Using AACOCF3 and Oleyoxyethyl Phosphorylcholine

Phospholipase A2 (PLA2) enzymes are critical regulators of lipid metabolism, responsible for cleaving the sn-2 acyl bond of membrane phospholipids to release arachidonic acid (AA) and lysophospholipids. Because AA is the primary precursor for pro-inflammatory eicosanoids, PLA2 is a major target in immunology, oncology, and neurobiology. However, the PLA2 superfamily is highly diverse, primarily divided into cytosolic (cPLA2), secretory (sPLA2), and calcium-independent (iPLA2) isoforms.

To accurately isolate the signaling contributions of specific PLA2 pathways, researchers must employ highly selective pharmacological inhibitors. As a Senior Application Scientist, I have designed this guide to objectively compare two premier inhibitors used in lipid signaling research: Arachidonyl trifluoromethyl ketone (AACOCF3) and Oleyoxyethyl phosphorylcholine (OOPC) .

Mechanistic Divergence: Structural Mimicry vs. Substrate Competition

The efficacy of an inhibitor is dictated by its structural relationship to the target enzyme's active site. AACOCF3 and OOPC utilize fundamentally different mechanisms of action to achieve isoform selectivity.

Arachidonyl Trifluoromethyl Ketone (AACOCF3) AACOCF3 is a cell-permeable, structural analog of arachidonic acid [1]. In this molecule, the native carboxyl group of arachidonic acid is replaced by a trifluoromethyl ketone moiety.

  • Target: Highly selective for the 85-kDa Group IV cPLA2 and, to a lesser extent, iPLA2 [2].

  • Causality of Inhibition: AACOCF3 acts as a slow-binding inhibitor. The highly electrophilic trifluoromethyl ketone group reacts with the nucleophilic hydroxyl group of the catalytic Serine-228 residue in the cPLA2 active site. This forms a reversible, but tightly bound, hemiketal transition-state analog. Because this binding is slow, experimental protocols must incorporate adequate pre-incubation times to achieve maximal inhibition [3].

Oleyoxyethyl Phosphorylcholine (OOPC / (Z)-OPC) OOPC is a synthetic phospholipid analog. Instead of mimicking the fatty acid tail like AACOCF3, OOPC mimics the phosphorylcholine headgroup of phosphatidylcholine [4].

  • Target: Selective for secretory PLA2 (sPLA2) over cPLA2 [5].

  • Causality of Inhibition: sPLA2 enzymes operate extracellularly and possess a rigid hydrophobic channel that accommodates the phospholipid headgroup. OOPC acts as a potent substrate analog, competitively blocking the sPLA2 active site. Because of its amphiphilic nature, OOPC is frequently used not just as a free molecule, but integrated into lipid bilayers or biomimetic nanoparticles to "lure and kill" circulating sPLA2 toxins (e.g., in snake venom research) [6].

Pathway Visualization

PLA2_Inhibition Membrane Membrane Phospholipids cPLA2 Cytosolic PLA2 (cPLA2) Membrane->cPLA2 Intracellular Hydrolysis sPLA2 Secretory PLA2 (sPLA2) Membrane->sPLA2 Extracellular Hydrolysis ArachidonicAcid Arachidonic Acid (AA) cPLA2->ArachidonicAcid sPLA2->ArachidonicAcid AACOCF3 AACOCF3 (cPLA2 Inhibitor) AACOCF3->cPLA2 Hemiketal Formation OOPC OOPC (sPLA2 Inhibitor) OOPC->sPLA2 Substrate Competition Eicosanoids Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) ArachidonicAcid->Eicosanoids

Diagram 1: Divergent inhibition of intracellular cPLA2 by AACOCF3 and extracellular sPLA2 by OOPC.

Comparative Quantitative Data

To select the appropriate inhibitor, researchers must evaluate the IC50 values across different isoforms and understand the physicochemical properties that dictate assay design.

ParameterArachidonyl trifluoromethyl ketone (AACOCF3)Oleyoxyethyl phosphorylcholine (OOPC)
Primary Target cPLA2 (Group IV)sPLA2 (Secretory)
Secondary Targets iPLA2, FAAH (Fatty acid amide hydrolase)General extracellular PLA2s
IC50 (Target) ~1.5 µM (cPLA2) [1]6.2 µM (porcine sPLA2) / 13.7 µM (human sPLA2) [5]
Mechanism Slow-binding transition state analogCompetitive substrate analog
Molecular Weight 356.47 g/mol 477.66 g/mol
Cell Permeability Highly permeable (Intracellular action)Amphiphilic (Often targets extracellular/membrane sPLA2)
Solubility Ethanol, DMSO, Methyl acetateEthanol, DMSO

Self-Validating Experimental Protocols

The following protocols have been engineered to account for the specific kinetic and physicochemical properties of each inhibitor.

Protocol A: Isolating cPLA2 Activity in U937 Macrophages using AACOCF3

Because AACOCF3 is a slow-binding inhibitor, simultaneous addition of the inhibitor and the stimulus will result in false negatives. Pre-incubation is a strict requirement.

  • Cell Preparation: Culture human U937 macrophages in RPMI-1640 medium supplemented with 10% FBS. Seed at 2×106 cells/mL in 6-well plates.

  • Inhibitor Reconstitution: Dissolve AACOCF3 in anhydrous DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent degradation of the trifluoromethyl ketone group.

  • Pre-incubation (Critical Step): Treat cells with varying concentrations of AACOCF3 (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Incubate for exactly 30 minutes at 37°C. Causality: This 30-minute window allows the compound to permeate the cell membrane and slowly form the covalent hemiketal bond with the cPLA2 Ser-228 residue [3].

  • Stimulation: Challenge the cells with 1 µM Calcium Ionophore (A23187) for 15 minutes to trigger intracellular calcium spikes, which normally translocate and activate cPLA2.

  • Validation & Readout: Harvest the supernatant and quantify arachidonic acid release or downstream 12-HETE production via LC-MS/MS or ELISA. A dose-dependent reduction confirms cPLA2-specific inhibition.

Protocol B: Neutralizing sPLA2 using OOPC in Biomimetic Nanoparticles

Free OOPC can sometimes induce off-target membrane effects at high concentrations. Integrating OOPC into a biomimetic nanoparticle allows for a targeted "Lure and Kill" assay against venomous sPLA2 [6].

  • Nanoparticle Formulation: Synthesize PLGA (poly(lactic-co-glycolic acid)) polymeric cores (~80 nm).

  • Membrane Coating: Extract red blood cell (RBC) membranes. Co-extrude the RBC membranes with 5 mol% OOPC and 1 mol% melittin (an sPLA2 attractant) to coat the PLGA cores.

  • Assay Setup: In a 96-well plate, add 100 µL of a 2% RBC suspension in PBS.

  • Inhibition Phase: Add the OOPC-integrated nanoparticles (L&K-NPs) to the wells. Subsequently, spike the wells with 1 µg/mL of recombinant sPLA2 (or snake venom sPLA2).

  • Incubation: Incubate at 37°C for 1 hour. Causality: The melittin lures the sPLA2 to the nanoparticle surface, where the integrated OOPC competitively binds the sPLA2 active site, neutralizing the enzyme before it can attack the actual RBCs.

  • Readout: Centrifuge the plate at 800 x g for 5 minutes. Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release. Successful OOPC inhibition will yield near-zero hemolysis compared to the positive control.

Strategic Selection Criteria

When designing your assay, choose AACOCF3 if your research focuses on intracellular inflammatory cascades, neurodegenerative models, or endocannabinoid signaling (due to its secondary FAAH inhibition). It is the gold standard for proving that arachidonic acid mobilization is strictly cPLA2-dependent.

Choose OOPC if your focus is on extracellular lipid mediators, venom toxicology, or the myogenic response in vascular studies. Its structural similarity to phosphatidylcholine makes it an exceptional tool for membrane-integrated assays and biomimetic engineering.

References

  • Riendeau D, et al. Arachidonyl trifluoromethyl ketone, a potent inhibitor of 85-kDa phospholipase A2, blocks production of arachidonate and 12-hydroxyeicosatetraenoic acid by calcium ionophore-challenged platelets. J Biol Chem. 1994;269(22):15619-15624. Retrieved from: [Link]

  • Fang RH, et al. A Biomimetic Nanoparticle to "Lure and Kill" Phospholipase A2. Adv Mater. 2020;32(30):e2001378. Retrieved from: [Link]

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